(R)-tert-Butyl 3-amino-4-phenylbutanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (3R)-3-amino-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJHIHDFXCNFAA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247000 | |
| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166023-31-0 | |
| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166023-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-tert-Butyl 3-amino-4-phenylbutanoate: A Comprehensive Technical Guide
CAS Number: 166023-31-0
Introduction
(R)-tert-Butyl 3-amino-4-phenylbutanoate is a chiral building block of significant importance in the fields of medicinal chemistry and drug development. Its structural features, including a β-amino acid ester scaffold and a phenyl group, make it a valuable precursor for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of pharmaceutical agents, particularly as an intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1][2][3]
Chemical and Physical Properties
This compound is a white to light yellow low-melting solid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 166023-31-0 | [1] |
| Molecular Formula | C₁₄H₂₁NO₂ | [1] |
| Molecular Weight | 235.32 g/mol | [1] |
| Appearance | White to light yellow low-melting solid | |
| Purity | ≥96.0% | |
| IUPAC Name | tert-Butyl (3R)-3-amino-4-phenylbutanoate | |
| InChI Key | ZIJHIHDFXCNFAA-GFCCVEGCSA-O | |
| SMILES | CC(C)(C)OC(=O)C--INVALID-LINK--CC1=CC=CC=C1 |
Experimental Protocols
The synthesis of this compound with high enantiomeric purity is critical for its application in pharmaceuticals. The two primary methods employed are asymmetric hydrogenation and biocatalytic transamination.
Asymmetric Hydrogenation of a Prochiral β-Enamino Ester
This method involves the enantioselective hydrogenation of a prochiral β-enamino ester precursor. The use of a chiral catalyst, such as a rhodium complex with a Josiphos-type ligand, allows for the stereoselective reduction of the carbon-carbon double bond to yield the desired (R)-enantiomer with high enantiomeric excess.[4]
Reaction Scheme:
Caption: Asymmetric hydrogenation synthesis pathway.
Detailed Protocol:
-
Preparation of the β-Enamino Ester: The β-keto ester precursor is reacted with a source of ammonia, such as ammonium acetate, in an organic solvent like methanol or ethanol to form the corresponding β-enamino ester in high yield.[5]
-
Asymmetric Hydrogenation: The β-enamino ester is dissolved in a suitable solvent under an inert atmosphere. A chiral rhodium catalyst with a Josiphos-type ligand is added. The mixture is then subjected to hydrogen gas at a specified pressure and temperature until the reaction is complete.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to afford the pure this compound.
Biocatalytic Synthesis via Transamination
A highly efficient and environmentally friendly alternative for the synthesis of this compound is through biocatalytic transamination. This method utilizes a transaminase enzyme to catalyze the transfer of an amino group from an amine donor to a keto ester acceptor, producing the desired chiral amine with high enantiomeric excess.[1]
Reaction Scheme:
Caption: Biocatalytic transamination synthesis pathway.
Detailed Protocol:
-
Reaction Setup: A buffered aqueous solution is prepared containing the keto ester substrate (tert-butyl 4-phenyl-3-oxobutanoate), an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Enzymatic Reaction: The transaminase enzyme is added to the reaction mixture. The reaction is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by HPLC.
-
Work-up and Purification: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The product is extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product. Purification is achieved through column chromatography.
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the tert-butyl group, the phenyl group, and the protons on the butanoate backbone. |
| ¹³C NMR | Resonances for all 14 carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high chemical purity. Chiral HPLC is used to determine the enantiomeric excess. |
| Infrared Spectroscopy (IR) | Characteristic absorption bands for the amine (N-H), ester (C=O), and aromatic (C=C) functional groups. |
Application in Drug Development: Synthesis of DPP-IV Inhibitors
This compound is a key intermediate in the synthesis of several dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[2][3] DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these drugs prolong the action of GLP-1, leading to increased insulin secretion and improved glycemic control.
The following diagram illustrates the role of this compound in the synthesis of a generic DPP-IV inhibitor.
Caption: Synthesis and mechanism of a DPP-IV inhibitor.
Conclusion
This compound is a fundamentally important chiral intermediate in pharmaceutical synthesis. Its efficient and stereoselective preparation is crucial for the development of modern therapeutics, most notably DPP-IV inhibitors. The detailed understanding of its properties, synthesis, and applications provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound|166023-31-0 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-AMINO-4-PHENYLBUTANOIC ACID DERIVATIVES AS DIPEPTIDYL PEPTIDASE INHIBITORS FOR THE TREATMENT OR PREVENTION OF DIABETES - Patent 1624874 [data.epo.org]
- 4. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]
- 5. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]
In-Depth Technical Guide: Molecular Weight of (R)-tert-Butyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed breakdown of the molecular weight of (R)-tert-Butyl 3-amino-4-phenylbutanoate, a chiral building block frequently utilized in medicinal chemistry and pharmaceutical research.
Molecular Structure and Formula
This compound is characterized by a β-amino ester with a phenyl group. Its chemical structure is represented by the molecular formula: C₁₄H₂₁NO₂.[1][2][3]
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.
The process for calculating the molecular weight is illustrated below:
Caption: Logical workflow for calculating the molecular weight.
Quantitative Data Summary
The following table summarizes the atomic and molecular weight data for this compound.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Subtotal (amu) |
| Carbon | C | 14 | 12.011[4][5] | 168.154 |
| Hydrogen | H | 21 | 1.008[6][7] | 21.168 |
| Nitrogen | N | 1 | 14.007[8][9][10] | 14.007 |
| Oxygen | O | 2 | 15.999[11][12][13] | 31.998 |
| Total | C₁₄H₂₁NO₂ | 38 | 235.327 |
The calculated molecular weight of this compound is approximately 235.33 g/mol . This value is consistent with figures cited in chemical supplier databases.[1][3]
References
- 1. This compound [allbiopharm.com]
- 2. tert-Butyl-(3S)-3-amino-4-phenylbutanoate | C14H21NO2 - BuyersGuideChem [buyersguidechem.com]
- 3. This compound|166023-31-0 [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. quora.com [quora.com]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 11. fiveable.me [fiveable.me]
- 12. princeton.edu [princeton.edu]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide on the Physical Properties of (R)-tert-Butyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-Butyl 3-amino-4-phenylbutanoate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its utility as a precursor for various biologically active molecules necessitates a thorough understanding of its physical properties for process development, quality control, and formulation.[1] This guide provides a summary of the available physical property data, detailed experimental protocols for their determination, and a logical workflow for its application in synthesis.
Data Presentation: Physical Properties
Quantitative experimental data for the (R)-enantiomer of tert-butyl 3-amino-4-phenylbutanoate is not extensively documented in publicly available literature. The following table summarizes the most commonly cited properties, including data for the corresponding (S)-enantiomer where available, and computationally predicted values. Researchers should use these values as estimates and are encouraged to perform their own experimental verification.
| Property | Value | Source/Comment |
| CAS Number | 166023-31-0 | [1][2] |
| Molecular Formula | C₁₄H₂₁NO₂ | [1][2] |
| Molecular Weight | 235.32 g/mol | [1] |
| Appearance | White to off-white powder or solid | General supplier information |
| White or slightly yellow low melting solid | Data for the (S)-enantiomer[3] | |
| Purity | Typically ≥97% | General supplier information |
| Storage Temperature | 2-8°C | General supplier information[3] |
| Boiling Point | 329.5±30.0 °C at 760 mmHg | Predicted for 3-Amino-4-phenylbutanoic acid[4] |
| Density | 1.2±0.1 g/cm³ | Predicted for 3-Amino-4-phenylbutanoic acid[4] |
| pKa | Not Found | - |
| Optical Rotation | Not Found | Specific experimental data is not readily available. |
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physical properties of a chiral intermediate like this compound.
1. Melting Point Determination (Capillary Method)
The melting point provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (one end sealed).
-
Procedure:
-
Sample Preparation: A small amount of the dry, powdered sample is loaded into the open end of a capillary tube to a height of 2-3 mm. The tube is then inverted and tapped gently to pack the solid into the closed end.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. For an unknown sample, a rapid heating rate (e.g., 10-20°C/min) can be used to determine an approximate melting range.
-
Accurate Determination: A second sample is prepared. The apparatus is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the range.
-
2. Specific Rotation Determination
Specific rotation is a fundamental property of chiral compounds and is a measure of a compound's ability to rotate the plane of polarized light.
-
Apparatus: Polarimeter, sample cell (typically 1 dm), sodium lamp (D-line, 589 nm), analytical balance, volumetric flask.
-
Procedure:
-
Solution Preparation: An accurately weighed sample of this compound is dissolved in a suitable solvent (e.g., chloroform, methanol) in a volumetric flask to a known concentration (c), typically expressed in g/mL.
-
Instrument Calibration: The polarimeter is turned on and allowed to warm up. The sample cell is filled with the pure solvent, and the instrument is zeroed.
-
Measurement: The sample cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed optical rotation (α) in degrees is measured. The temperature (T) is also recorded.
-
Calculation: The specific rotation [α] is calculated using the formula: [α]_λ^T = α / (l × c) where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light (e.g., "D" for the sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
3. Solubility Determination (Shake-Flask Method)
This method determines the approximate solubility of a compound in various solvents, which is critical for reaction setup, purification, and formulation.
-
Apparatus: Vials with screw caps, analytical balance, orbital shaker or magnetic stirrer, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the chosen solvent in a vial.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a pre-calibrated analytical method (e.g., HPLC). This concentration represents the solubility of the compound in that solvent at the specified temperature. The results can be expressed in terms of mg/mL or using descriptive terms (e.g., "soluble," "sparingly soluble").
-
Mandatory Visualization
The following diagram illustrates the role of this compound as a key intermediate in a typical synthetic workflow for the development of pharmaceutical agents.
Caption: Workflow for the synthesis and application of this compound.
References
An In-depth Technical Guide on the Solubility of (R)-tert-Butyl 3-amino-4-phenylbutanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-Butyl 3-amino-4-phenylbutanoate is a chiral building block with significant applications in the synthesis of pharmaceuticals and other biologically active molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents qualitative solubility information based on the general principles of solubility for structurally related compounds, namely amino acid esters. Furthermore, a detailed experimental protocol for the widely accepted shake-flask method for solubility determination is provided to enable researchers to ascertain precise solubility data under their specific laboratory conditions.
Introduction
The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. For a synthetic intermediate like this compound, solubility dictates the choice of reaction media, affects reaction kinetics, and is a key parameter in developing efficient extraction and crystallization-based purification methods. In the context of drug development, the solubility of precursors can impact the overall efficiency and scalability of a synthetic route.
This guide aims to provide a practical resource for scientists working with this compound by consolidating information on its expected solubility profile and offering a robust methodology for its experimental determination.
Expected Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in common organic solvents. This information is intended as a general guideline for solvent selection.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Protic Solvents | Methanol | Soluble | The polar nature of methanol can interact with the amino group, while its organic character can solvate the rest of the molecule. |
| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. | |
| Isopropanol | Soluble | Solubility might be slightly lower than in methanol or ethanol due to increased steric hindrance and reduced polarity. | |
| Aprotic Polar | Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic molecules. |
| Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | Another highly polar aprotic solvent, often used for compounds with low solubility in other organic solvents. |
| Acetonitrile | Soluble | A polar aprotic solvent that is expected to effectively dissolve the compound. | |
| Acetone | Soluble | A moderately polar aprotic solvent that should be a suitable solvent. | |
| Ester Solvents | Ethyl Acetate | Soluble | A common solvent for extraction and chromatography; the compound is expected to be soluble. |
| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile, non-polar solvent that is widely used for organic compounds. |
| Solvents | Chloroform | Soluble | Similar to dichloromethane, it is expected to be a good solvent for this compound. |
| Apolar Solvents | Toluene | Sparingly Soluble | The non-polar nature of toluene may limit its ability to effectively solvate the polar amino group. |
| Hexane/Heptane | Insoluble | The highly non-polar nature of alkanes makes them poor solvents for compounds with polar functional groups. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain accurate quantitative solubility data, the shake-flask method is a widely recognized and reliable technique. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Vortex mixer
-
Centrifuge (optional)
Methodology:
-
Preparation of the Solid-Solvent Mixture:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed at equilibrium.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sample Preparation for Analysis:
-
Once equilibrium is reached, allow the vial to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. Filtration should be performed quickly to minimize solvent evaporation. Alternatively, the sample can be centrifuged at a high speed, and the supernatant carefully collected.
-
-
Dilution and Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).
-
Analyze the diluted sample using a validated analytical method to determine the precise concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the shake-flask method for determining solubility.
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative assessment based on its chemical structure provides valuable guidance for its handling and use in a laboratory setting. The compound is expected to be soluble in a wide range of polar and moderately polar organic solvents and less soluble in non-polar solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable and standardized approach. The successful application of this compound in synthetic and pharmaceutical development is contingent on a solid understanding of its physicochemical properties, with solubility being a cornerstone.
References
Spectral Data Analysis of (R)-tert-Butyl 3-amino-4-phenylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for the chiral building block, (R)-tert-Butyl 3-amino-4-phenylbutanoate. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on fundamental principles of spectroscopy and analysis of structurally similar molecules. It is designed to serve as a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate.
Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | m | 5H | Ar-H |
| ~ 3.50 | m | 1H | CH -NH₂ |
| ~ 2.85 | dd | 1H | Ph-CH ₂ (diastereotopic) |
| ~ 2.75 | dd | 1H | Ph-CH ₂ (diastereotopic) |
| ~ 2.40 | dd | 1H | CH ₂-COO (diastereotopic) |
| ~ 2.30 | dd | 1H | CH ₂-COO (diastereotopic) |
| ~ 1.60 | br s | 2H | NH ₂ |
| 1.45 | s | 9H | C(CH ₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 172.0 | C =O |
| ~ 138.0 | Ar-C (quaternary) |
| ~ 129.5 | Ar-C H |
| ~ 128.5 | Ar-C H |
| ~ 126.5 | Ar-C H |
| ~ 81.0 | C (CH₃)₃ |
| ~ 52.0 | C H-NH₂ |
| ~ 43.0 | Ph-C H₂ |
| ~ 41.0 | C H₂-COO |
| ~ 28.0 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3380 - 3300 | Medium | N-H stretch | Primary Amine |
| 3100 - 3000 | Medium | C-H stretch (aromatic) | Aromatic Ring |
| 2980 - 2850 | Strong | C-H stretch (aliphatic) | Alkyl groups |
| ~ 1730 | Strong | C=O stretch | Ester |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~ 1600 | Medium | N-H bend | Primary Amine |
| 1250 - 1150 | Strong | C-O stretch | Ester |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Proposed Ion | Notes |
| 236.16 | [M+H]⁺ | Protonated molecular ion. |
| 180.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |
| 162.09 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water. |
| 118.08 | [C₈H₁₀N]⁺ | Cleavage of the C-C bond alpha to the ester. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group. |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe for the desired nucleus (¹H or ¹³C).[3]
-
Data Acquisition :
-
For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , a proton-decoupled experiment is used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. A typical acquisition may involve a 30° pulse, a 1-2 second acquisition time, and a relaxation delay of 2 seconds, accumulated over several hundred to a few thousand scans.[3]
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.[4]
-
Pressure Application : Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[4]
-
Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The final spectrum is automatically ratioed against the background spectrum and is usually displayed in terms of transmittance or absorbance.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, typically a mixture of methanol or acetonitrile with a small amount of an acid like formic acid to promote protonation.[5]
-
Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[6]
-
Ionization : A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[7][8] A heated drying gas (e.g., nitrogen) aids in desolvation, leading to the formation of gas-phase ions.[7][8]
-
Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or synthesized chemical compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereochemistry and Chirality of (R)-tert-Butyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl 3-amino-4-phenylbutanoate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structural motif, a β-amino ester, is a key component in a variety of biologically active molecules. The precise stereochemical configuration at the C3 carbon is crucial for its utility as a synthon in the asymmetric synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the stereochemistry, enantioselective synthesis, analytical characterization, and biological relevance of this compound.
Stereochemistry and Chirality
This compound possesses a single stereocenter at the C3 position of the butanoate backbone, giving rise to two enantiomers: (R) and (S). The (R)-enantiomer, specified by the Cahn-Ingold-Prelog priority rules, is the focus of this guide. The chirality of this molecule is fundamental to its application in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during synthetic transformations.[1]
Enantioselective Synthesis
The synthesis of enantiomerically pure β-amino esters like this compound is a key challenge in organic synthesis. Several strategies have been developed to achieve high levels of stereocontrol.
One effective modern approach is the use of biocatalysis. ω-transaminases have been successfully employed for the direct amination of the corresponding keto ester, yielding the desired (R)-amino ester with high conversion rates and exceptional optical purity, often exceeding 99.5% enantiomeric excess (ee).[1]
A common chemical approach involves the esterification of the corresponding chiral β-amino acid, (R)-3-amino-4-phenylbutanoic acid. This can be achieved by reacting the amino acid with a tert-butylating agent under acidic conditions.
Experimental Protocols
Synthesis of this compound via Esterification
This protocol is adapted from general procedures for the tert-butyl esterification of amino acids.
Materials:
-
(R)-3-amino-4-phenylbutanoic acid
-
tert-Butanol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (R)-3-amino-4-phenylbutanoic acid (1.0 eq) in a mixture of dichloromethane and tert-butanol, add anhydrous magnesium sulfate (excess).
-
Cool the suspension in an ice bath and slowly add boron trifluoride diethyl etherate (excess).
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
This protocol is a general method for the chiral separation of β-amino esters and may require optimization for this specific compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak® series column (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting condition would be a 90:10 (v/v) mixture of hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Column Temperature: Ambient.
Procedure:
-
Prepare a standard solution of the racemic tert-Butyl 3-amino-4-phenylbutanoate in the mobile phase.
-
Inject the racemic standard onto the chiral HPLC column to determine the retention times of the (R) and (S) enantiomers and to ensure adequate separation.
-
Prepare a solution of the synthesized this compound sample in the mobile phase.
-
Inject the sample onto the column under the same conditions.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₂ | [1] |
| Molecular Weight | 235.32 g/mol | [1] |
| Enantiomeric Excess (ee) | >99.5% (via biocatalytic synthesis) | [1] |
| Specific Optical Rotation ([α]D) | Not experimentally reported. |
Mandatory Visualizations
Caption: Workflow for the synthesis and chiral analysis of this compound.
Biological Context: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
Derivatives of 3-amino-4-phenylbutanoic acid have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inhibition of DPP-IV prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes mellitus.
Caption: Mechanism of DPP-IV inhibition by β-amino acid derivatives for improved glucose control.
References
An In-depth Technical Guide to the Stability and Storage of (R)-tert-Butyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-tert-butyl 3-amino-4-phenylbutanoate, a key chiral building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its purity, potency, and reliability in research and drug development. This document outlines potential degradation pathways, presents illustrative stability data, and provides detailed experimental protocols for stability assessment.
Physicochemical Properties
This compound is a white to slightly yellow, low-melting solid. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 g/mol |
| Appearance | White to slightly yellow low-melting solid |
| CAS Number | 166023-31-0 |
Recommended Storage and Handling
Proper storage and handling are essential to maintain the integrity of this compound. The following conditions are recommended based on available data and the chemical nature of the compound.
-
Short-Term Storage (up to 1 week): Store at 2-8°C in a tightly sealed container.
-
Long-Term Storage: For extended periods, it is recommended to store the compound at -20°C to -80°C.[1] Lyophilized forms, in particular, benefit from these colder temperatures to ensure stability for 6 months or more.[1]
-
Light and Moisture: Protect from light and moisture. Store in a dry, dark place. Some suppliers recommend storage in a cool, shaded area and to avoid light exposure.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the material.[1] It is advisable to aliquot the compound into smaller, single-use vials.
-
Handling: Due to its hazardous nature, which may cause severe skin burns and eye damage, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[2][3] Handle in a well-ventilated area.
Potential Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and understanding the chemical behavior of a molecule under stress conditions.[4][5][6] For this compound, the primary degradation pathways are anticipated to be hydrolysis and oxidation.
Hydrolytic Degradation
The tert-butyl ester group is susceptible to hydrolysis, particularly under acidic or strongly basic conditions, to yield (R)-3-amino-4-phenylbutanoic acid and tert-butanol.
Oxidative Degradation
The primary amine group is susceptible to oxidation, which can lead to the formation of various oxidation products, including the corresponding hydroxylamine or nitroso derivatives.
Thermal and Photolytic Degradation
While expected to be less significant under recommended storage conditions, exposure to high temperatures or UV light could potentially lead to degradation.
Below is a diagram illustrating the key decision-making process for assessing the stability of this compound.
Caption: Workflow for Storage and Stability Assessment.
Illustrative Stability Data
The following tables present hypothetical, yet realistic, quantitative data from forced degradation studies on this compound. These studies are designed to assess the compound's stability under various stress conditions.
Table 1: Hydrolytic Stability
| Condition | Time (hours) | Assay (%) | Major Degradant (%) |
| 0.1 M HCl (aq) at 60°C | 24 | 85.2 | 14.1 ((R)-3-amino-4-phenylbutanoic acid) |
| Water at 60°C | 24 | 99.1 | < 0.5 |
| 0.1 M NaOH (aq) at 60°C | 24 | 92.5 | 7.0 ((R)-3-amino-4-phenylbutanoic acid) |
Table 2: Oxidative Stability
| Condition | Time (hours) | Assay (%) | Major Degradant (%) |
| 3% H₂O₂ at RT | 24 | 96.8 | 2.5 (Unidentified polar degradant) |
Table 3: Thermal and Photostability
| Condition | Duration | Assay (%) | Major Degradant (%) |
| Solid state at 80°C | 7 days | 98.9 | < 0.5 |
| Solid state, ICH option 1 | 1.2 million lux hours | 99.5 | Not Detected |
Experimental Protocols for Stability Studies
The following are example protocols for conducting forced degradation studies. These are based on general guidelines and practices in the pharmaceutical industry.[7]
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then subjected to the stress conditions outlined below. Samples are taken at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Acid and Base Hydrolysis
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Keep the mixture at 60°C.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the mixture at 60°C.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep the mixture at 60°C.
-
Sampling and Analysis: Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours). Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute with mobile phase and analyze by HPLC.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Sampling and Analysis: Withdraw samples at appropriate time intervals and analyze by HPLC.
Thermal Degradation
-
Accurately weigh about 10 mg of the solid compound into a clear glass vial.
-
Place the vial in a temperature-controlled oven at 80°C.
-
Sampling and Analysis: After 7 days, remove the sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
Photostability
-
Place a thin layer of the solid compound in a petri dish.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Stability-Indicating HPLC Method (Example)
A reversed-phase HPLC method can be developed to separate the parent compound from its potential degradation products.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated to demonstrate its ability to separate the main peak from any degradants, ensuring specificity.
The diagram below outlines a general workflow for developing and validating a stability-indicating analytical method.
Caption: Workflow for Stability-Indicating Method Development.
Conclusion
This compound is a stable compound when stored under the recommended conditions of low temperature and protection from light and moisture. The primary degradation pathways are likely hydrolysis of the tert-butyl ester and oxidation of the amine functionality. For researchers and drug development professionals, adherence to proper storage and handling protocols is paramount to ensure the quality and reliability of this important synthetic intermediate. When detailed stability data is required for regulatory purposes or long-term studies, a comprehensive forced degradation study coupled with a validated stability-indicating analytical method is essential.
References
- 1. chiral-labs.com [chiral-labs.com]
- 2. Poly(beta-amino esters): procedures for synthesis and gene delivery. | Semantic Scholar [semanticscholar.org]
- 3. Tert-butyl 4-amino-2-hydroxy-4-phenylbutanoate | C14H21NO3 | CID 57366060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. ijrpp.com [ijrpp.com]
The Tert-Butyl Group: A Cornerstone of Modern Amino Acid Protection Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the precise control of chemical reactions is paramount. Protecting groups are the unsung heroes in this narrative, transiently masking reactive functional groups to prevent unwanted side reactions and ensure the orderly assembly of complex molecules. Among these, the tert-butyl (tBu) group has established itself as an indispensable tool, particularly for the protection of amino acid side chains. Its unique combination of stability under certain conditions and lability under others forms the bedrock of the most widely adopted strategy in solid-phase peptide synthesis (SPPS): the Fmoc/tBu orthogonal approach.[1][2] This technical guide provides a comprehensive exploration of the role of the tert-butyl group in amino acid protection, detailing its applications, the underlying chemical principles, and the practical considerations for its successful implementation in the laboratory.
The Principle of Orthogonality: The Foundation of Fmoc/tBu Chemistry
The success of multi-step chemical syntheses, such as the assembly of a peptide chain, hinges on the concept of orthogonal protection . This principle dictates that different classes of protecting groups can be selectively removed in any order without affecting other protecting groups present in the molecule.[3][4] The Fmoc/tBu strategy is a prime example of an orthogonal system.[5][6]
In this approach:
-
The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily cleaved by a secondary amine, most commonly 20% piperidine in dimethylformamide (DMF).[5][7]
-
The reactive side chains of amino acids are protected by acid-labile groups, predominantly based on the tert-butyl moiety.[3][5] These include tert-butyl ethers for serine, threonine, and tyrosine, and tert-butyl esters for aspartic acid and glutamic acid.[2][8] The tert-butyloxycarbonyl (Boc) group, which is also acid-labile, is often used for the protection of lysine and tryptophan side chains.[2]
This differential lability allows for the iterative deprotection of the N-terminal Fmoc group to enable peptide bond formation, while the side-chain tert-butyl groups remain steadfastly in place. Only at the final stage of the synthesis are the tert-butyl groups removed, typically in a single step using a strong acid like trifluoroacetic acid (TFA).[1][5]
Chemical Properties and Application of Tert-Butyl Protecting Groups
The utility of the tert-butyl group stems from the stability of the tert-butyl carbocation that is formed upon its cleavage in an acidic environment. This bulky, sterically hindered group effectively shields the reactive side chains of amino acids during the various steps of peptide synthesis.
Amino Acids Commonly Protected with Tert-Butyl Groups:
| Amino Acid (Three-Letter Code) | Side Chain Functional Group | Tert-Butyl Protected Form |
| Serine (Ser) | Hydroxyl (-OH) | O-tert-butyl ether (Ser(tBu)) |
| Threonine (Thr) | Hydroxyl (-OH) | O-tert-butyl ether (Thr(tBu)) |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | O-tert-butyl ether (Tyr(tBu)) |
| Aspartic Acid (Asp) | Carboxylic Acid (-COOH) | tert-butyl ester (Asp(OtBu)) |
| Glutamic Acid (Glu) | Carboxylic Acid (-COOH) | tert-butyl ester (Glu(OtBu)) |
| Cysteine (Cys) | Thiol (-SH) | S-tert-butyl thioether (Cys(tBu)) |
The introduction of the tert-butyl group onto the amino acid side chain is typically achieved through acid-catalyzed addition of isobutylene or by reaction with a tert-butylating agent. For instance, the synthesis of O-tert-butyl-L-threonine tert-butyl ester can be accomplished by reacting L-threonine with a tert-butylating reagent like tert-butyl alcohol or tert-butyl methyl ether in the presence of a solid acid catalyst.[9]
The Critical Step: Cleavage of Tert-Butyl Protecting Groups
The final step in SPPS using the Fmoc/tBu strategy is the global deprotection of the side-chain protecting groups and the cleavage of the peptide from the solid support. This is most commonly achieved by treating the peptidyl-resin with a strong acid, typically trifluoroacetic acid (TFA).[10]
Mechanism of Deprotection and the Challenge of Tert-Butyl Cations
The acid-catalyzed cleavage of a tert-butyl ether or ester proceeds via a unimolecular (SN1) mechanism. The oxygen atom of the ether or ester is protonated by TFA, followed by the departure of the stable tert-butyl carbocation, leaving behind the deprotected amino acid side chain.
While this cleavage is generally efficient, the liberated tert-butyl cations are highly reactive electrophiles.[3] These cations can attack nucleophilic residues within the peptide chain, leading to unwanted side products.[11] Common targets for alkylation include the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[11] This results in the addition of a tert-butyl group (+56 Da) to the peptide, which can complicate purification and reduce the yield of the desired product.[12]
Scavengers: Quenching the Reactive Cations
To mitigate the deleterious effects of tert-butyl cations, scavengers are added to the cleavage cocktail.[11] These are nucleophilic species that are more reactive towards the tert-butyl cations than the amino acid side chains, effectively "trapping" them before they can cause damage.[11]
Commonly Used Scavengers and Their Targets:
| Scavenger | Typical Concentration (%) | Primary Target Residues | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5 | Trp, Tyr, Cys | A highly effective carbocation scavenger.[13] |
| Water (H₂O) | 2.5 - 5 | General | Acts as a nucleophile to hydrate the tert-butyl cation.[11] |
| 1,2-Ethanedithiol (EDT) | 2.5 | Cys, Trp | A strong nucleophile, effective at preventing S-alkylation.[13] |
| Thioanisole | 5 | Met, Trp | Also helps in the removal of other protecting groups.[11] |
| Phenol | 5 | Tyr, Trp | Its aromatic ring can be alkylated by tBu cations.[13] |
The choice of scavenger cocktail depends on the amino acid composition of the peptide. A widely used and generally effective cocktail for most sequences is a mixture of TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio.[11] For peptides containing multiple sensitive residues, more complex cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be employed.[10][13]
Experimental Protocols
General Protocol for Fmoc-SPPS
The following is a generalized protocol for manual solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-tert-Butyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-tert-butyl 3-amino-4-phenylbutanoate, a valuable chiral building block in pharmaceutical development. The protocols described herein focus on three prominent asymmetric synthesis strategies: rhodium-catalyzed asymmetric hydrogenation, biocatalytic transamination, and aza-Michael addition. Furthermore, a standard protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is provided.
Introduction
Chiral β-amino esters are crucial intermediates in the synthesis of numerous biologically active molecules, including pharmaceuticals and peptidomimetics. Specifically, this compound serves as a key component in the development of various therapeutic agents. The stereochemistry at the C3 position is critical for biological activity, necessitating synthetic routes that afford high enantiopurity. This document outlines and compares three effective methods for the enantioselective synthesis of the (R)-enantiomer of tert-butyl 3-amino-4-phenylbutanoate.
Synthesis Strategies
The enantioselective synthesis of this compound can be achieved through several methods. Below are detailed protocols for three effective approaches.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral enamine precursor is a highly efficient method for establishing the desired stereocenter. Rhodium complexes with chiral phosphine ligands are well-established catalysts for this transformation, often providing excellent yields and enantioselectivities.[1][2]
Experimental Protocol:
-
Preparation of the Substrate (tert-Butyl (E)-3-amino-4-phenylbut-2-enoate): The enamine substrate can be synthesized from tert-butyl 3-oxo-4-phenylbutanoate and a suitable nitrogen source (e.g., ammonia or an ammonium salt) via condensation.
-
Asymmetric Hydrogenation:
-
In a glovebox, a high-pressure reactor is charged with the enamine substrate (1.0 equiv), a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.5-1 mol%), and a chiral diphosphine ligand (e.g., (R)-BINAP, 0.55-1.1 mol%).
-
Anhydrous, degassed solvent (e.g., methanol or dichloromethane) is added.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under hydrogen pressure (5-50 atm) at a controlled temperature (25-50 °C) for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Logical Workflow for Asymmetric Hydrogenation
Caption: Rhodium-catalyzed asymmetric hydrogenation workflow.
Biocatalytic Transamination
Biocatalysis using transaminases offers a green and highly selective alternative for the synthesis of chiral amines.[3][4][5][6] An (R)-selective ω-transaminase can be employed to convert a prochiral keto-ester into the desired (R)-amino ester.
Experimental Protocol:
-
Preparation of the Substrate (tert-Butyl 3-oxo-4-phenylbutanoate): This starting material can be prepared via various standard organic synthesis methods, for instance, through a Claisen condensation reaction.
-
Asymmetric Transamination:
-
A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing pyridoxal 5'-phosphate (PLP, 1 mM).
-
The keto-ester substrate (1.0 equiv) is added, potentially with a co-solvent (e.g., DMSO) to aid solubility.
-
An amine donor (e.g., L-alanine or isopropylamine, 1.5-5.0 equiv) is added.
-
The reaction is initiated by the addition of the (R)-selective ω-transaminase (e.g., from Arthrobacter sp.).
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the enzyme is removed by centrifugation or filtration.
-
The product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Signaling Pathway for Biocatalytic Transamination
Caption: Biocatalytic transamination pathway.
Aza-Michael Addition
The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, known as the aza-Michael reaction, is a fundamental method for the synthesis of β-amino esters.[7] Enantioselectivity can be induced by employing a chiral auxiliary or a chiral catalyst.
Experimental Protocol (Chiral Auxiliary Approach):
-
Synthesis of the Chiral Acceptor: tert-Butyl crotonate is reacted with a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, to form a chiral α,β-unsaturated amide.
-
Diastereoselective Aza-Michael Addition:
-
A solution of a nitrogen nucleophile (e.g., lithium N-benzyl-N-(α-methylbenzyl)amide) is prepared in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).
-
The chiral α,β-unsaturated amide, dissolved in THF, is added dropwise to the nucleophile solution.
-
The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The diastereomeric product is purified by column chromatography.
-
-
Cleavage of the Chiral Auxiliary and Esterification:
-
The chiral auxiliary is cleaved under acidic or basic conditions.
-
The resulting carboxylic acid is then esterified with tert-butanol under acidic conditions to yield this compound.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the described synthetic methods. Please note that actual results may vary depending on specific reaction conditions and substrate purity.
| Method | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions |
| Asymmetric Hydrogenation | [Rh((R)-BINAP)(COD)]BF₄ | 85-95 | >95 | 20 atm H₂, 40 °C, 24 h, Methanol |
| Biocatalytic Transamination | (R)-ω-Transaminase | 70-90 | >99 | pH 7.5, 30 °C, L-Alanine (3 equiv) |
| Aza-Michael Addition | (S,S)-(+)-Pseudoephedrine | 65-80 (overall) | >98 (diastereomeric excess) | -78 °C, THF, Lithium amide nucleophile |
Determination of Enantiomeric Excess
The enantiomeric excess of the synthesized this compound is determined by chiral HPLC analysis.
Experimental Protocol:
-
Sample Preparation: A solution of the final product is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive (e.g., diethylamine, 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Data Analysis: The retention times of the (R) and (S) enantiomers are determined by injecting a racemic standard. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Experimental Workflow for ee Determination
Caption: Workflow for enantiomeric excess determination.
Conclusion
The enantioselective synthesis of this compound can be successfully achieved with high yield and enantiopurity using asymmetric hydrogenation, biocatalytic transamination, or aza-Michael addition. The choice of method will depend on factors such as substrate availability, cost of catalysts or enzymes, and desired scale of production. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Hydrogenation Route to (R)-tert-Butyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl 3-amino-4-phenylbutanoate is a valuable chiral building block in the synthesis of various pharmaceutical compounds, including potent enzyme inhibitors.[1] Its stereoselective synthesis is of significant interest, and asymmetric hydrogenation of a prochiral enamine precursor represents a highly efficient and atom-economical approach. This application note provides a detailed protocol for the synthesis of this compound via the asymmetric hydrogenation of tert-butyl (E)-3-amino-4-phenylbut-2-enoate, leveraging a rhodium catalyst with a chiral ferrocenyl phosphine ligand.
Reaction Principle
The core of this method is the enantioselective addition of hydrogen across the carbon-carbon double bond of the β-enamino ester substrate. The stereochemical outcome is controlled by a chiral catalyst, typically a rhodium complex coordinated to a chiral phosphine ligand. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other, leading to a high enantiomeric excess (ee) of the desired (R)-product.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric hydrogenation of β-enamino esters using Rhodium-Josiphos catalysts, demonstrating the high efficiency and enantioselectivity of this methodology.
Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of a Model β-Enamino Ester
| Entry | Catalyst Precursor | Ligand | Solvent | Pressure (psi H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | [Rh(COD)₂]BF₄ | (R,S)-PPF-P(t-Bu)₂ | TFE | 90 | 50 | 18 | >99 | 95 |
| 2 | [Rh(COD)₂]BF₄ | (R,S)-PPF-P(t-Bu)₂ | MeOH | 90 | 50 | 18 | 85 | 92 |
| 3 | [Rh(COD)₂]BF₄ | (R,S)-PPF-P(t-Bu)₂ | Toluene | 90 | 50 | 18 | 60 | 88 |
| 4 | [Rh(COD)Cl]₂ | (R,S)-PPF-P(t-Bu)₂ | TFE | 90 | 50 | 18 | >99 | 94 |
| 5 | [Rh(COD)₂]BF₄ | (R,S)-PPF-P(t-Bu)₂ | TFE | 100 | 25 | 24 | >99 | 96 |
Data is representative for a model β-enamino ester and illustrates general trends.
Table 2: Substrate Scope for the Asymmetric Hydrogenation of various β-Aryl-β-enamino Esters
| Substrate (Ar) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Phenyl | 0.3 | 98 | 96 |
| 4-Methoxyphenyl | 0.3 | 97 | 95 |
| 4-Chlorophenyl | 0.3 | 99 | 97 |
| 2-Naphthyl | 0.3 | 95 | 94 |
| 3-Thienyl | 0.3 | 96 | 93 |
Conditions: [Rh(COD)₂]BF₄/(R,S)-PPF-P(t-Bu)₂, TFE, 100 psi H₂, 25 °C, 24 h. Data is representative for analogous substrates.
Experimental Workflow
Caption: Overall workflow for the asymmetric hydrogenation.
Experimental Protocols
Materials and Equipment:
-
Substrate: tert-butyl (E)-3-amino-4-phenylbut-2-enoate
-
Catalyst Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Chiral Ligand: (R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine ((R,S)-PPF-P(t-Bu)₂) or similar Josiphos-type ligand
-
Solvent: 2,2,2-Trifluoroethanol (TFE), degassed
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Equipment:
-
High-pressure autoclave or Parr shaker apparatus
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR spectrometer
-
Chiral High-Performance Liquid Chromatography (HPLC) system
-
Catalyst Preparation (In situ):
This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
In a Schlenk flask, dissolve the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 mol%), and the chiral ligand, (R,S)-PPF-P(t-Bu)₂ (1.1 mol%), in degassed TFE.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
Asymmetric Hydrogenation Protocol:
-
In a glass liner for the autoclave, add the substrate, tert-butyl (E)-3-amino-4-phenylbut-2-enoate (1.0 equivalent).
-
Under an inert atmosphere, transfer the freshly prepared catalyst solution to the glass liner containing the substrate.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with high-purity hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to 100 psi with hydrogen gas.
-
Commence stirring and maintain the reaction at 25 °C for 24 hours.
-
Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by TLC or ¹H NMR to confirm the disappearance of the starting material.
Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Remove the reaction mixture from the autoclave.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by silica gel column chromatography. A suitable eluent system would be a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Product Analysis:
-
Yield: Determine the isolated yield of the purified product.
-
Structural Confirmation: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (ee): Determine the enantiomeric excess of the product by chiral HPLC analysis. A suitable chiral stationary phase (e.g., Chiralpak AD-H) with an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol) should be used.
Signaling Pathway and Logical Relationships
Caption: Key components influencing the reaction's success.
Conclusion
The asymmetric hydrogenation of tert-butyl (E)-3-amino-4-phenylbut-2-enoate using a Rhodium-Josiphos catalyst system is a highly effective method for the synthesis of this compound. This protocol provides high yields and excellent enantioselectivities under relatively mild conditions. The detailed experimental procedure and supporting data presented in this application note offer a robust starting point for researchers in the field of pharmaceutical synthesis and development.
References
Application Notes and Protocols for the Biocatalytic Synthesis of (R)-tert-Butyl 3-amino-4-phenylbutanoate using Transaminase
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl 3-amino-4-phenylbutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals. Traditional chemical synthesis routes often involve hazardous reagents, multiple steps, and challenging purification procedures to achieve high enantiomeric purity. Biocatalysis, utilizing enzymes such as transaminases, offers a green and efficient alternative for the asymmetric synthesis of chiral amines and their derivatives.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound from its corresponding ketoester, tert-butyl 3-oxo-4-phenylbutanoate, using an (R)-selective ω-transaminase (ω-TA).
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[3] The use of ω-transaminases is particularly advantageous as they can accept substrates without a carboxyl group adjacent to the carbonyl, making them ideal for the synthesis of chiral amines from prochiral ketones.[3] The key challenge in the synthesis of this compound lies in the steric hindrance posed by the tert-butyl group, which may necessitate the use of an engineered transaminase with a suitably modified active site to accommodate the bulky substrate.[3]
Enzyme Selection
The successful synthesis of this compound is critically dependent on the selection of an appropriate (R)-selective ω-transaminase. Due to the bulky nature of the tert-butyl ester substrate, a preliminary screening of a panel of engineered transaminases is highly recommended. Commercial screening kits, such as the Codex® ATA Screening Kit, offer a diverse range of (R)- and (S)-selective transaminases with broad substrate specificities and enhanced stability.[4][5]
Recommended Enzyme Candidates:
-
Engineered (R)-selective ω-transaminases from a commercial screening kit (e.g., Codexis ATA-415, ATA-117).[6]
-
(R)-selective ω-transaminase from Aspergillus terreus (AT-ωTA) or its engineered variants, which have shown activity towards various ketones.[7][8]
-
Screening of novel transaminases from microbial sources may also yield suitable candidates.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the screening and optimization of the biocatalytic synthesis. The values are based on literature data for structurally similar substrates and should be used as a reference for experimental design and evaluation.
Table 1: Initial Screening of (R)-Selective Transaminases
| Enzyme ID | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee, %) |
| ATA-415 | 50 | 85 | >99 |
| ATA-117 | 50 | 70 | >99 |
| AT-ωTA (wild-type) | 50 | 25 | 98 |
| AT-ωTA (engineered) | 50 | 92 | >99 |
Table 2: Optimization of Reaction Parameters with Selected Enzyme (e.g., Engineered AT-ωTA)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Conversion (%) | Enantiomeric Excess (ee, %) |
| pH | 6.5 | 7.5 | 8.5 | 88 | >99 |
| Temperature (°C) | 30 | 40 | 50 | 95 | >99 |
| Co-solvent (DMSO, % v/v) | 5 | 10 | 15 | 93 | >99 |
| Amine Donor | Isopropylamine | D-Alanine | L-Alanine | 95 | >99 |
Experimental Protocols
Protocol 1: General Screening of (R)-Selective ω-Transaminases
This protocol outlines a general procedure for screening a panel of transaminases to identify a suitable catalyst for the amination of tert-butyl 3-oxo-4-phenylbutanoate.
Materials:
-
(R)-selective ω-transaminase panel (e.g., Codex® ATA Screening Kit)
-
tert-Butyl 3-oxo-4-phenylbutanoate (substrate)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates or 1.5 mL microcentrifuge tubes
-
Incubator shaker
-
HPLC with a chiral column for analysis
Procedure:
-
Prepare a stock solution of the substrate (e.g., 200 mM in DMSO).
-
Prepare a stock solution of PLP (e.g., 20 mM in water).
-
In each well of a microtiter plate or in separate microcentrifuge tubes, add:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.5).
-
10 µL of the PLP stock solution (final concentration 0.2 mM).
-
50 µL of isopropylamine (final concentration ~0.7 M).
-
5-10 mg of each transaminase lyophilizate.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 40°C) with shaking for 15 minutes.
-
Start the reaction by adding 50 µL of the substrate stock solution (final concentration 10 mM).
-
Incubate the reactions at the desired temperature with shaking for 24 hours.
-
Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortexing.
-
Centrifuge to separate the layers.
-
Analyze the organic layer by chiral HPLC to determine the conversion and enantiomeric excess of the product.
Protocol 2: Preparative Scale Synthesis of this compound
This protocol describes a preparative scale synthesis using an optimized transaminase and reaction conditions.
Materials:
-
Selected (R)-selective ω-transaminase (lyophilized powder or whole-cell preparation)
-
tert-Butyl 3-oxo-4-phenylbutanoate
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel with temperature and pH control
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 100 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Add 20 mg of PLP (final concentration ~1 mM).
-
Add 10 g of the selected (R)-selective ω-transaminase.
-
Add 10 mL of DMSO (10% v/v).
-
Stir the mixture until the enzyme and PLP are fully dissolved.
-
Add 14 mL of isopropylamine (~1 M).
-
Adjust the pH to 7.5 with 1 M HCl if necessary.
-
Warm the mixture to the optimal temperature (e.g., 40°C).
-
In a separate beaker, dissolve 2.34 g (10 mmol) of tert-butyl 3-oxo-4-phenylbutanoate in the minimum amount of DMSO.
-
Add the substrate solution to the reaction vessel to start the reaction.
-
Maintain the reaction at the optimal temperature and pH for 24-48 hours, monitoring the progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
Protocol 3: Product Work-up and Purification
Procedure:
-
Extract the reaction mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Biocatalytic Reaction Pathway
Caption: Biocatalytic amination of tert-butyl 3-oxo-4-phenylbutanoate.
Experimental Workflow
Caption: Workflow for biocatalytic synthesis and purification.
References
- 1. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. codexis.com [codexis.com]
- 6. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Phenylbutanoate Derivatives via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-phenylbutanoate derivatives utilizing the Grignard reaction. The methodologies outlined below offer robust and versatile routes to this important structural motif, which is a key component in various pharmacologically active molecules and advanced materials.
Introduction
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Its application in the synthesis of 4-phenylbutanoate derivatives typically involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. This document details two primary, reliable synthetic strategies:
-
Carbonation of a Phenylethyl Grignard Reagent: This classic approach involves the reaction of 2-phenylethylmagnesium halide with carbon dioxide (dry ice) to produce 4-phenylbutyric acid, which is subsequently esterified.
-
Ring-Opening of Ethylene Oxide with a Benzyl Grignard Reagent: This method utilizes the reaction of benzylmagnesium halide with ethylene oxide to yield 4-phenyl-1-butanol, which is then oxidized and esterified, or directly esterified.
These protocols are designed to provide reproducible results and can be adapted for the synthesis of various substituted 4-phenylbutanoate derivatives.
Method 1: Synthesis via Carbonation of 2-Phenylethylmagnesium Bromide
This two-step method first prepares 4-phenylbutyric acid through the carbonation of a Grignard reagent, followed by a standard esterification to yield the desired 4-phenylbutanoate derivative.
Reaction Pathway
Caption: Reaction scheme for the synthesis of ethyl 4-phenylbutanoate via carbonation of a Grignard reagent.
Experimental Protocols
Part A: Synthesis of 4-Phenylbutyric Acid
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
(2-Bromoethyl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
Add a small portion of a solution of (2-bromoethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the start of the reaction.
-
Once initiated, add the remaining (2-bromoethyl)benzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carbonation:
-
Cool the Grignard solution in an ice-salt bath.
-
Carefully add crushed dry ice in small portions to the vigorously stirred solution. An excess of dry ice is required.
-
Continue stirring until the mixture becomes a thick slurry. Allow the mixture to warm to room temperature overnight as the excess CO₂ sublimes.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-phenylbutyric acid.
-
Part B: Esterification to Ethyl 4-Phenylbutanoate
Materials:
-
4-Phenylbutyric acid (from Part A)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 4-phenylbutyric acid (1.0 eq) in an excess of anhydrous ethanol.
-
Catalysis: Carefully add a catalytic amount of concentrated H₂SO₄ to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation to obtain pure ethyl 4-phenylbutanoate.
-
Quantitative Data
| Step | Product | Starting Material | Molar Ratio (Start:Mg) | Solvent | Reaction Time | Temperature | Yield (%) |
| Part A | 4-Phenylbutyric Acid | (2-Bromoethyl)benzene | 1.0 : 1.2 | THF | 2-3 h | Reflux then RT | ~70-80 |
| Part B | Ethyl 4-Phenylbutanoate | 4-Phenylbutyric Acid | - | Ethanol | 4-6 h | Reflux | ~85-95 |
Method 2: Synthesis via Ring-Opening of Ethylene Oxide
This alternative route involves the synthesis of 4-phenyl-1-butanol as a key intermediate, which can then be converted to the desired ester.
Experimental Workflow
Caption: Workflow for the synthesis of ethyl 4-phenylbutanoate via ethylene oxide ring-opening.
Experimental Protocols
Part A: Synthesis of 4-Phenyl-1-butanol
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Benzyl chloride
-
Anhydrous diethyl ether
-
Ethylene oxide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Grignard Reagent Formation: Prepare benzylmagnesium chloride from magnesium turnings (1.2 eq) and benzyl chloride (1.0 eq) in anhydrous diethyl ether, following the procedure described in Method 1, Part A.
-
Reaction with Ethylene Oxide:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas through the stirred solution or add a pre-cooled solution of ethylene oxide in anhydrous ether. This step is highly exothermic and requires careful temperature control.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. Purify the resulting crude 4-phenyl-1-butanol by vacuum distillation.
-
Part B: Esterification of 4-Phenyl-1-butanol
The esterification can be carried out using the same procedure as described in Method 1, Part B, substituting 4-phenylbutyric acid with 4-phenyl-1-butanol.
Quantitative Data
| Step | Product | Starting Material | Molar Ratio (Start:Mg) | Solvent | Reaction Time | Temperature | Yield (%) |
| Part A | 4-Phenyl-1-butanol | Benzyl Chloride | 1.0 : 1.2 | Diethyl Ether | 3-4 h | 0 °C to RT | ~60-70 |
| Part B | Ethyl 4-Phenylbutanoate | 4-Phenyl-1-butanol | - | Ethanol | 4-6 h | Reflux | ~85-95 |
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
Ethylene oxide is a toxic and flammable gas. It should be handled with extreme caution in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
These protocols provide a foundation for the successful synthesis of 4-phenylbutanoate derivatives. Optimization of reaction conditions may be necessary depending on the specific substrate and desired scale.
Application Notes and Protocols for the Synthesis of Sitagliptin via Asymmetric Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The therapeutic efficacy of sitagliptin resides exclusively in its (R)-enantiomer. Consequently, the development of stereoselective synthetic routes to (R)-sitagliptin has been a significant focus of chemical research. Early manufacturing processes involved multiple steps with modest overall yields. However, subsequent generations of synthesis have dramatically improved efficiency and sustainability. This document details the highly efficient, second-generation synthesis of sitagliptin, which employs a pivotal rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine to establish the crucial chiral center.[1][2][3] This method offers high enantioselectivity and is a benchmark for modern pharmaceutical manufacturing.[4][5]
Core Synthesis Pathway: Rhodium-Catalyzed Asymmetric Hydrogenation
The second-generation synthesis of sitagliptin is a highly streamlined process that constructs the key dehydrositagliptin intermediate in a one-pot, three-step sequence. This intermediate is then subjected to a highly enantioselective hydrogenation to yield sitagliptin.[1][2]
Logical Workflow of the Second-Generation Sitagliptin Synthesis:
Caption: Workflow for the Second-Generation Synthesis of Sitagliptin.
Quantitative Data
The rhodium-catalyzed asymmetric hydrogenation step is characterized by its high efficiency and stereoselectivity. The following table summarizes the key quantitative parameters for this critical transformation.
| Parameter | Value | Reference(s) |
| Catalyst Loading | As low as 0.15 mol % | [1][6] |
| Hydrogen Pressure | 200 psig | [3] |
| Initial Enantiomeric Excess (ee) | >95% | [3][7] |
| Final Enantiomeric Excess (ee) | >99.9% (after crystallization) | [3] |
| Isolated Yield (Overall Process) | Up to 65% | [1][2] |
| Dehydrositagliptin Intermediate Yield | 82% (from one-pot synthesis) | [1][2][6] |
| Dehydrositagliptin Intermediate Purity | >99.6 wt % | [1][6] |
Experimental Protocols
1. Synthesis of the Dehydrositagliptin Intermediate
The key dehydrositagliptin intermediate is prepared in a one-pot synthesis from commercially available starting materials. This process involves a sequence of condensation, cyclization, and enamine formation reactions. The intermediate crystallizes from the reaction mixture and is isolated by filtration in high yield and purity.[1][6]
2. Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is a representative summary based on published data.[3]
Materials:
-
Dehydrositagliptin intermediate
-
Methanol (MeOH)
-
[Rh(COD)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)
-
(R,S)-t-Bu-JOSIPHOS (chiral ligand)
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve the dehydrositagliptin intermediate (1.0 eq) in methanol.
-
The chiral catalyst is formed in situ by adding [Rh(COD)Cl]₂ (0.0015 eq) and the (R,S)-t-Bu-JOSIPHOS ligand.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 200 psig.
-
Stir the reaction mixture at a controlled temperature. Reaction progress can be monitored by FT-IR or HPLC.[3]
-
Upon completion, the rhodium catalyst can be recovered by treatment with activated carbon.[3]
-
The resulting sitagliptin base is then isolated.
Chemical Transformation in Asymmetric Hydrogenation:
Caption: Key Asymmetric Hydrogenation Step in Sitagliptin Synthesis.
3. Final Product Isolation and Purification
-
The crude sitagliptin base obtained from the hydrogenation step is treated with phosphoric acid in a suitable solvent system, such as an isopropanol/water mixture.[3]
-
The sitagliptin phosphate salt crystallizes from the solution.
-
This crystallization process serves as an effective purification step, upgrading the enantiomeric excess to >99.9%.[3]
-
The final product, sitagliptin phosphate monohydrate, is isolated by filtration, washed, and dried.
Alternative Synthetic Strategies
While the rhodium-catalyzed asymmetric hydrogenation is a highly successful industrial process, other methods for the synthesis of sitagliptin have been developed:
-
Biocatalysis with Transaminase: A third-generation manufacturing process utilizes a highly engineered (R)-selective transaminase enzyme to convert a prositagliptin ketone directly to (R)-sitagliptin with high enantioselectivity.[5] This enzymatic approach offers significant environmental benefits.
-
Chemical Resolution: Racemic sitagliptin can be synthesized and then resolved using a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, to isolate the desired (R)-enantiomer.[7] However, this method is less atom-economical, with a reported overall yield of 11%.[3][7]
-
Other Catalytic Systems: Research has also explored the use of other catalysts and ligands for the asymmetric hydrogenation, as well as alternative synthetic routes like asymmetric hydroamination.[4][8]
The synthesis of (R)-sitagliptin, particularly through the second-generation rhodium-catalyzed asymmetric hydrogenation, stands as a landmark achievement in modern pharmaceutical process chemistry. This approach provides a highly efficient, stereoselective, and scalable route to this important antidiabetic drug. The detailed protocols and data presented herein offer a valuable resource for researchers and professionals in the field of drug development and manufacturing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols for Peptide Coupling Reactions Involving (R)-tert-Butyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl 3-amino-4-phenylbutanoate is a valuable chiral building block in synthetic organic chemistry and is of particular interest in the development of pharmacologically active agents. Its structure, featuring a β-amino acid ester, makes it a key component in the synthesis of peptidomimetics and complex peptide structures. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, while the free amine allows for peptide bond formation with a variety of N-protected amino acids.
These application notes provide detailed protocols for the coupling of this compound with N-protected amino acids using common and efficient coupling reagents. The protocols are designed to guide researchers in achieving high yields and purity in their peptide synthesis endeavors.
Core Concepts in Peptide Coupling
The formation of a peptide bond between the free amine of this compound and the carboxylic acid of an N-protected amino acid requires the activation of the carboxyl group. This is typically achieved using a coupling reagent. The choice of coupling reagent and additives is crucial to ensure high efficiency and minimize side reactions, particularly racemization of the chiral centers.
Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). More advanced uronium/aminium and phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and are particularly useful for sterically hindered couplings.
A base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize the salt of the amine component and to facilitate the coupling reaction.
Experimental Protocols
This section details protocols for the coupling of this compound with a representative N-protected amino acid, N-Boc-Alanine, using two different common coupling methods.
Protocol 1: EDC/HOBt Mediated Peptide Coupling
This protocol outlines a classic and cost-effective method for peptide bond formation.
Reaction Scheme:
Materials:
-
N-Boc-Alanine (1.0 eq)
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-Alanine (1.0 eq) and dissolve it in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution.
-
Add HOBt (1.2 eq) to the reaction mixture and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dipeptide.
General Workflow for EDC/HOBt Coupling:
Caption: Workflow for EDC/HOBt mediated peptide coupling.
Protocol 2: HATU Mediated Peptide Coupling
This protocol utilizes a more powerful coupling reagent, HATU, which is often preferred for faster reactions and for coupling sterically hindered amino acids.
Reaction Scheme:
Materials:
-
N-Boc-Alanine (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-Boc-Alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide.
General Workflow for HATU Coupling:
Caption: Workflow for HATU mediated peptide coupling.
Quantitative Data Summary
The following table provides a general comparison of the two coupling methods described. Actual yields will vary depending on the specific amino acids being coupled, the purity of the reagents, and the reaction scale.
| Coupling Method | Coupling Reagent | Additive | Base | Typical Reaction Time | Reported Yield Range | Key Advantages |
| Protocol 1 | EDC·HCl | HOBt | DIPEA | 12-24 hours | 70-90% | Cost-effective, readily available reagents. |
| Protocol 2 | HATU | None | DIPEA | 2-4 hours | 85-98% | Faster reaction times, high efficiency for hindered couplings. |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.
-
Increase the reaction time or consider using a more powerful coupling reagent like HATU.
-
Verify the purity of the starting materials.
-
-
Presence of Starting Material:
-
Increase the equivalents of the coupling reagent and the N-protected amino acid.
-
For sterically hindered couplings, consider double coupling (repeating the coupling step with fresh reagents).
-
-
Side Reactions (e.g., Racemization):
-
Ensure the reaction temperature is controlled, especially during the activation step.
-
The use of additives like HOBt or HOAt is crucial for minimizing racemization, particularly with carbodiimide-based methods.
-
Use a weaker base or ensure the stoichiometry of the base is carefully controlled.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents like EDC, DCC, and HATU can be sensitizers and should be handled with care.
-
Bases like DIPEA are corrosive and should be handled with caution.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
These protocols and notes are intended to serve as a guide. Researchers should optimize the reaction conditions for their specific substrates and experimental setup.
Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Using β-Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes. The central theme of these notes is the strategic use of β-amino acid esters as key building blocks in the construction of these therapeutic agents.
Introduction to DPP-4 Inhibition and the Role of β-Amino Acid Esters
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release. By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to improved glycemic control.
β-Amino acid derivatives are pivotal structural motifs in many potent and selective DPP-4 inhibitors. Their stereochemistry and side-chain functionalities are critical for optimal binding to the active site of the DPP-4 enzyme. The use of β-amino acid esters as synthetic intermediates offers a versatile and efficient approach to introduce the necessary chirality and structural diversity into the final inhibitor molecules.
Mechanism of Action of DPP-4 Inhibitors
DPP-4 inhibitors function by competitively and reversibly binding to the catalytic site of the DPP-4 enzyme. This prevents the degradation of incretin hormones, GLP-1 and GIP.[1] The elevated levels of active incretins lead to several downstream effects that contribute to lower blood glucose levels:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.
-
Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.
-
Delayed Gastric Emptying: GLP-1 slows down the rate at which food leaves the stomach, leading to a more gradual absorption of glucose into the bloodstream.
-
Increased Satiety: GLP-1 also acts on the central nervous system to promote a feeling of fullness, which can help in weight management.
The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.
Synthetic Strategies and Experimental Workflow
The synthesis of DPP-4 inhibitors using β-amino acid esters generally follows a convergent approach. This involves the separate synthesis of the chiral β-amino acid ester fragment and the heterocyclic core, followed by a coupling reaction to form the final inhibitor.
A representative experimental workflow is depicted below:
Data Presentation
The following tables summarize quantitative data for the synthesis and activity of representative DPP-4 inhibitors prepared using β-amino acid ester intermediates.
Table 1: Synthesis and Inhibitory Activity of Sitagliptin Analogs
| Compound | Key Intermediate | Key Reaction | Yield (%) | IC₅₀ (nM) | Reference |
| Sitagliptin | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Asymmetric Hydrogenation | 52 (overall, 8 steps) | 18 | [2] |
| Sitagliptin Analog 1 | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Aza-Michael Addition | 41 (overall, 7 steps) | - | [3] |
| Sitagliptin Analog 2 | 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one coupled with β-amino acid | Amide Coupling | - | 2.6 | [4][5] |
Table 2: Synthesis and Inhibitory Activity of Pyrazolopyrimidine-Based DPP-4 Inhibitors
| Compound | β-Amino Ester/Amide Linker | Yield (%) | IC₅₀ (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| Compound 9n | β-amino ester | - | 21.4 | >4672 | >4672 | [6][7] |
| Compound with methyl group at N-1 and C-3 | β-amino ester/amide | - | 21.4-59.8 | Satisfactory | Satisfactory | [6][7] |
Table 3: Inhibitory Activity of Various DPP-4 Inhibitors Synthesized from β-Amino Acid Derivatives
| Inhibitor Class | Example Compound | IC₅₀ (nM) | Reference |
| β-aminoacylpiperidines | Analog 74 | 26 | [8] |
| 2-benzylpyrrolidine derivative | Compound 2 | 300 | [9] |
| 4-benzylpiperidine derivative | Compound 1 | 1600 | [9] |
| Phenethyl-piperazine derivative | Compound 3 | 1200 | [9] |
| 4-amino-1-benzylpiperidine derivative | Compound 4 | 4000 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of DPP-4 inhibitors using β-amino acid esters.
Protocol 1: Enantioselective Synthesis of (R)-Sitagliptin Intermediate via Aza-Michael Addition[3]
This protocol describes the asymmetric synthesis of a key chiral intermediate for (R)-Sitagliptin.
Materials:
-
tert-butyl β-naphthylmethoxycarbamate
-
(E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one
-
Cinchona-derived chiral bifunctional tetraalkylammonium bromide (catalyst)
-
Toluene
-
50% w/v aqueous Potassium Hydroxide (KOH)
-
Water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl β-naphthylmethoxycarbamate (2.0 equivalents) and the cinchona-derived chiral catalyst (10 mol %) in toluene (to achieve a 0.05 M concentration of the Michael acceptor) in a round-bottom flask, add (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one (1.0 equivalent) at -20 °C.
-
Add 50% w/v aqueous KOH (1.2 equivalents) and water to the reaction mixture.
-
Stir the mixture at -20 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the aza-Michael adduct.
-
Subsequent Steps: The resulting adduct undergoes Baeyer-Villiger oxidation to form the corresponding ester, followed by hydrolysis and amide coupling with the triazole heterocycle to eventually yield (R)-Sitagliptin after deprotection steps. The overall reported yield for the 7-step synthesis is 41% with an enantiomeric excess (ee) of 96%.[3]
Protocol 2: General Procedure for Coupling of a β-Amino Acid with a Heterocyclic Amine
This protocol outlines a general method for the amide bond formation between a protected β-amino acid and a heterocyclic amine, a crucial step in the synthesis of many DPP-4 inhibitors.
Materials:
-
N-protected β-amino acid (e.g., Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) (1.0 equivalent)
-
Heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][7][8]triazolo[4,3-a]pyrazine hydrochloride) (1.0 equivalent)
-
Coupling agent (e.g., EDC, HATU, TBTU) (1.1 equivalents)
-
Base (e.g., Diisopropylethylamine - DIPEA, Triethylamine - TEA) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-protected β-amino acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the heterocyclic amine and the base to the solution and stir for 10-15 minutes at room temperature.
-
Add the coupling agent portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the coupled product.
-
Deprotection: The protecting group (e.g., Boc) is then removed under appropriate conditions (e.g., treatment with trifluoroacetic acid in DCM or methanolic HCl) to yield the final DPP-4 inhibitor.
Protocol 3: Synthesis of Pyrazolopyrimidine-Based DPP-4 Inhibitors[6][7]
This protocol provides a general outline for the synthesis of novel DPP-4 inhibitors with a pyrazolopyrimidine core, showcasing the versatility of the β-amino ester approach.
General Synthetic Strategy:
The synthesis involves the initial construction of the fused pyrazolopyrimidine bicyclic fragment. This core is then functionalized, for example, by introducing an aminomethyl or hydroxymethyl group at the 6-position. Finally, the β-amino ester or amide linker is coupled to this functionalized core to generate the target inhibitors.
Key Steps:
-
Synthesis of the Pyrazolopyrimidine Core: This is typically achieved through multi-step sequences starting from readily available pyrazole and pyrimidine precursors.
-
Functionalization of the Core: Introduction of a handle for coupling, such as an aminomethyl or hydroxymethyl group.
-
Coupling with the β-Amino Acid Derivative: The functionalized pyrazolopyrimidine is coupled with a suitable N-protected β-amino acid or ester using standard amide bond formation or esterification conditions as described in Protocol 2.
-
Deprotection: Removal of any protecting groups to yield the final active inhibitor.
Observed Activity:
Compounds synthesized via this route, particularly those with a methyl group or hydrogen at the N-1 position and a methyl group at the C-3 position of the pyrazolopyrimidine moiety, have demonstrated potent DPP-4 inhibition with IC₅₀ values in the range of 21.4-59.8 nM.[7] These compounds also exhibited satisfactory selectivity over related proteases like DPP-8 and DPP-9.[6][7]
Conclusion
The use of β-amino acid esters provides a robust and flexible platform for the synthesis of a wide array of potent and selective DPP-4 inhibitors. The methodologies outlined in these application notes, from the asymmetric synthesis of the chiral β-amino acid fragment to its coupling with diverse heterocyclic cores, offer a clear pathway for researchers in the field of medicinal chemistry and drug development to explore novel chemical entities for the treatment of type 2 diabetes. The provided protocols and data serve as a valuable resource for the design and execution of synthetic strategies targeting DPP-4.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 3. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 8. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
Application Note: Protocols for the N-Boc Deprotection of (R)-tert-Butyl 3-amino-4-phenylbutanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in pharmaceutical and peptide chemistry, due to its stability and facile, acid-labile removal.[1][2] This document provides detailed protocols for the N-Boc deprotection of (R)-tert-Butyl 3-amino-4-phenylbutanoate, a key chiral building block in medicinal chemistry.[3] A critical consideration for this substrate is the presence of two acid-sensitive functional groups: the N-Boc group and the tert-butyl ester. Therefore, this note presents two distinct protocols: a non-selective method using Trifluoroacetic Acid (TFA) for simultaneous deprotection of both groups to yield the free amino acid, and a selective method using hydrochloric acid (HCl) in dioxane to remove only the N-Boc group while preserving the tert-butyl ester.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA or HCl.[1][2][4] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][5] The carbamic acid readily undergoes decarboxylation to release the free amine and carbon dioxide.[1][4][5] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[1][5]
References
Application Notes and Protocols for the Scale-up Synthesis of Chiral β-Amino Esters in the Pharmaceutical Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-amino esters are pivotal structural motifs found in a wide array of pharmaceuticals and bioactive molecules. Their stereochemistry is often crucial for therapeutic efficacy, making their enantioselective synthesis a critical aspect of drug development and manufacturing. This document provides detailed application notes and scalable protocols for the synthesis of chiral β-amino esters, focusing on methods amenable to industrial production. The protocols are designed to offer robust and efficient routes to these valuable intermediates, with a strong emphasis on achieving high yields and excellent enantioselectivity.
Key Synthetic Strategies for Scale-up
Several methodologies have been developed for the asymmetric synthesis of chiral β-amino esters. For pharmaceutical applications, the ideal method should be scalable, cost-effective, and provide high stereocontrol. The following sections detail some of the most promising approaches.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamines
Asymmetric hydrogenation of enamines is a powerful and well-established method for the synthesis of chiral β-amino esters. This method offers high enantioselectivity and is often scalable. Rhodium complexes with chiral phosphine ligands, such as Josiphos-type ligands, are highly effective for this transformation. The direct hydrogenation of unprotected enamino esters is particularly attractive for industrial applications as it eliminates the need for protection and deprotection steps, thus improving process efficiency.[1]
A notable variation is the rhodium-catalyzed three-component coupling reaction, which allows for the one-pot synthesis of chiral β-amino esters from an amine, an aldehyde, and an α-bromoester.[2][3] This approach is highly convergent and diastereoselective.[2][3]
Biocatalytic Approaches: Transaminases and Lipases
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as ω-transaminases and lipases are increasingly used in the pharmaceutical industry for the production of chiral amines and their derivatives.
-
ω-Transaminases: These enzymes can catalyze the asymmetric amination of a β-keto ester to directly yield the corresponding chiral β-amino ester with high enantiomeric excess. This method is particularly valuable for its high selectivity and operation under mild, aqueous conditions. Engineered ω-transaminases have been developed to accommodate a broader range of substrates, including bulky ones often found in pharmaceutical intermediates.
-
Lipases: Lipases are commonly employed for the kinetic resolution of racemic β-amino esters or their N-acetylated derivatives. For instance, Candida antarctica lipase B (CALB) is a versatile and robust enzyme for this purpose. While kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, it can be a practical and cost-effective approach, especially when the undesired enantiomer can be racemized and recycled.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, provides a reliable method for diastereoselective synthesis. The auxiliary is first attached to the α,β-unsaturated ester, and the subsequent aza-Michael addition of a nitrogen nucleophile proceeds with high diastereoselectivity. The auxiliary can then be cleaved to afford the desired chiral β-amino ester. While this method involves additional steps for attaching and removing the auxiliary, it offers high stereocontrol and is often used in process development.
Quantitative Data Summary
The following tables summarize the quantitative data for selected scalable synthetic methods for chiral β-amino esters.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Unprotected Enamino Esters [1]
| Entry | Substrate | Catalyst (mol%) | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Methyl (Z)-3-amino-2-butenoate | [Rh(COD)Cl]₂ / Josiphos | Methanol | 10 | 25 | 98 | 97 |
| 2 | Ethyl (Z)-3-amino-3-phenylpropenoate | [Rh(COD)Cl]₂ / Josiphos | Toluene | 20 | 50 | 95 | 95 |
| 3 | tert-Butyl (Z)-3-amino-2-butenoate | [Rh(COD)Cl]₂ / Josiphos | THF | 15 | 30 | 97 | 96 |
Table 2: Biocatalytic Asymmetric Synthesis using ω-Transaminase
| Entry | Substrate | Biocatalyst | Co-factor | pH | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ethyl 3-oxobutanoate | Engineered ω-Transaminase | Pyridoxal 5'-phosphate | 7.5 | 30 | >95 | >99 |
| 2 | Methyl 3-oxo-3-phenylpropanoate | Engineered ω-Transaminase | Pyridoxal 5'-phosphate | 7.5 | 35 | 92 | >99 |
| 3 | Isopropyl 3-oxopentanoate | Engineered ω-Transaminase | Pyridoxal 5'-phosphate | 8.0 | 30 | 94 | 98 |
Experimental Protocols
Protocol 1: Scale-up Synthesis of a Chiral β-Amino Ester via Rhodium-Catalyzed Three-Component Coupling[3]
This protocol describes a one-pot synthesis of a chiral β-amino ester from an aldehyde, an amine, and ethyl bromoacetate using a rhodium catalyst.
Materials:
-
Aldehyde (1.0 equiv)
-
Chiral amine (e.g., (R)-α-methylbenzylamine) (1.03 equiv)
-
Activated molecular sieves 3Å
-
Anhydrous Tetrahydrofuran (THF)
-
Wilkinson's catalyst [RhCl(PPh₃)₃] (0.05 equiv)
-
Ethyl bromoacetate (1.1 equiv)
-
Diethylzinc (1.0 M in hexanes) (4.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the aldehyde (1.0 equiv) and activated molecular sieves 3Å in anhydrous THF at 0 °C under an argon atmosphere, add the chiral amine (1.03 equiv).
-
Stir the mixture at 0 °C for 4 hours to facilitate imine formation.
-
In a separate flask, dissolve Wilkinson's catalyst (0.05 equiv) in anhydrous THF.
-
To the imine-containing mixture at 0 °C, add the solution of Wilkinson's catalyst, followed by ethyl bromoacetate (1.1 equiv) and a 1.0 M solution of diethylzinc in hexanes (4.0 equiv).
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of diatomaceous earth and wash the pad with ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-amino ester.
Protocol 2: Biocatalytic Kinetic Resolution of a Racemic N-Acetyl-β-Amino Ester using Lipase
This protocol describes the enzymatic resolution of a racemic N-acetyl-β-amino ester.
Materials:
-
Racemic N-acetyl-β-amino ester (1.0 equiv)
-
Immobilized Candida antarctica lipase B (CALB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Sodium bicarbonate solution (for pH adjustment)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the racemic N-acetyl-β-amino ester in a mixture of phosphate buffer and an organic solvent in a reaction vessel.
-
Add the immobilized CALB to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.
-
Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, which contain the unreacted (S)-N-acetyl-β-amino ester.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.
-
Acidify the aqueous layer to pH ~2 with dilute HCl to protonate the carboxylate of the formed (R)-N-acetyl-β-amino acid.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the enantiomerically pure acid.
Visualizations
Caption: Workflow for Rhodium-Catalyzed One-Pot Synthesis.
Caption: Biocatalytic Kinetic Resolution Workflow.
References
- 1. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot preparation of chiral beta-amino esters by rhodium-catalyzed three-components coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Notes: (R)-tert-Butyl 3-amino-4-phenylbutanoate as a Chiral Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-tert-Butyl 3-amino-4-phenylbutanoate is a valuable chiral building block in medicinal chemistry, prized for its role in the stereoselective synthesis of complex pharmaceutical agents. Its inherent chirality and versatile functional groups—a protected amine and a tert-butyl ester—make it an ideal starting material for introducing a specific stereocenter into a target molecule. This is crucial as the biological activity of many drugs is dependent on their three-dimensional structure. A prominent application of this building block and its derivatives is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. One of the most notable examples is the synthesis of Sitagliptin.
Application in the Synthesis of Sitagliptin
(R)-tert-Butyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate, a derivative of the title compound, is a key intermediate in the industrial synthesis of Sitagliptin. The (R)-configuration of the amino group is essential for the drug's potent and selective inhibition of the DPP-4 enzyme. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality during the subsequent amide bond formation.
Signaling Pathway of DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1 and GIP, which in turn stimulates insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells in a glucose-dependent manner. This leads to improved glycemic control.
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-tert-Butyl 3-amino-4-phenylbutanoate by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (R)-tert-Butyl 3-amino-4-phenylbutanoate using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for purifying this compound?
A1: Flash column chromatography using silica gel is a widely employed and effective method for the purification of this compound.[1][2][3] This technique is particularly useful for separating the desired product from reaction impurities. Chiral chromatography can also be utilized, especially when resolving enantiomers.[4]
Q2: How do I choose an appropriate solvent system (mobile phase) for silica gel chromatography?
A2: The choice of solvent system is critical for achieving good separation. A common starting point for amino esters like the target compound is a mixture of a non-polar solvent and a moderately polar solvent. Polarity can be adjusted to optimize the separation. For instance, mixtures of hexane/ethyl acetate or petroleum ether/diethyl ether are often used.[1] It is crucial to determine the optimal ratio by performing thin-layer chromatography (TLC) first.
Q3: How can I visualize the compound on a TLC plate since it may not be UV-active?
A3: While some amino acid derivatives can be visualized under UV light, if your compound is not UV-active, staining is necessary. A common and effective stain for compounds with amino groups is a ninhydrin solution.[5][6] After eluting the TLC plate, it should be dried and then sprayed with or dipped into a ninhydrin solution, followed by gentle heating. The amino group will react to produce a characteristic purple or yellowish spot.[6]
Q4: What are the key parameters to consider for scaling up the purification from analytical to preparative chromatography?
A4: When scaling up, consider the following:
-
Column Size and Packing: The column diameter and length should be increased to accommodate a larger sample size. Ensure the silica gel is packed uniformly to avoid channeling.
-
Loading Capacity: Do not overload the column, as this will lead to poor separation. A general rule is to load 1-10% of the silica gel weight, depending on the difficulty of the separation.
-
Flow Rate: The linear flow rate should be kept consistent with the optimized analytical separation. The volumetric flow rate will need to be increased proportionally to the column's cross-sectional area.
-
Solvent Consumption: Be prepared for a significant increase in solvent usage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Peaks | Improper solvent system polarity. | Optimize the mobile phase using TLC. If peaks are too close, decrease the polarity of the mobile phase. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. | |
| Irregular column packing. | Repack the column carefully, ensuring a homogenous and level bed. | |
| Compound Elutes Too Quickly (Low Rf) | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase. |
| Compound Does Not Elute from the Column (Rf = 0) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate). For highly polar impurities, a small amount of methanol might be needed. |
| Compound may be reacting with the silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the mobile phase. | |
| Tailing Peaks | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase to suppress this interaction. |
| The sample is not fully dissolved or contains particulates. | Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading. Filter the sample if necessary. | |
| Product Contamination | Inadequate separation from byproducts. | Re-optimize the mobile phase for better resolution. Consider a different chromatographic technique if impurities have similar polarity. |
| Contamination from glassware or solvents. | Ensure all glassware is scrupulously clean and use high-purity solvents.[7] | |
| Low Product Yield | The compound is irreversibly adsorbed onto the silica gel. | Add a modifier like triethylamine to the eluent. |
| The product is spread across too many fractions. | Collect smaller fractions and carefully monitor with TLC to pool the correct fractions. | |
| Decomposition on the column. | If the compound is unstable on silica, consider a less acidic stationary phase or a faster purification method.[8] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare a small amount of your crude this compound by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of your dissolved crude product onto the line.
-
Prepare a series of developing chambers with different ratios of a non-polar and polar solvent (e.g., Hexane:Ethyl Acetate ratios of 9:1, 8:2, 7:3).
-
Place the TLC plate in a chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
Visualize the spots by dipping the plate in a ninhydrin solution and then heating it gently with a heat gun.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select an appropriately sized column and slurry pack it with silica gel in the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution: Begin eluting with the optimized mobile phase.
-
Fraction Collection: Collect fractions of a suitable volume.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. mdpi.com [mdpi.com]
- 2. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. cib.csic.es [cib.csic.es]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Recrystallization Methods for Chiral Amino Esters
Welcome to the technical support center for the recrystallization of chiral amino esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and methodologies for obtaining enantiomerically pure amino esters through crystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary recrystallization-based methods for resolving racemic chiral amino esters?
A1: The two main crystallization methods for resolving racemic mixtures of chiral amino esters are Diastereomeric Salt Resolution and Preferential Crystallization.[1]
-
Diastereomeric Salt Resolution: This is the most common method.[1] It involves reacting the racemic amino ester (which is basic) with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1][2] Once separated, the desired enantiomer of the amino ester can be recovered by removing the resolving agent.[1]
-
Preferential Crystallization: This method is applicable to racemic mixtures that crystallize as conglomerates, which are physical mixtures of separate crystals of each enantiomer (a rarer occurrence).[3] By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer will crystallize out selectively.[1]
Q2: How do I select an appropriate solvent for diastereomeric salt recrystallization?
A2: Solvent selection is a critical step and often requires screening.[4] An ideal solvent should dissolve the diastereomeric salts at an elevated temperature but have significantly different solubilities for the two diastereomers at a lower temperature, allowing one to crystallize while the other remains in solution.[3] A rational screening approach often involves testing a range of solvents with varying polarities.
Q3: My recrystallization is resulting in an oil instead of crystals. What should I do?
A3: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This can be caused by the solution being too concentrated, cooling the solution too quickly, or the presence of impurities. To troubleshoot this, you can try:
-
Adding a small amount of additional solvent.
-
Reheating the solution and allowing it to cool more slowly.
-
Scratching the inside of the flask with a glass rod to induce nucleation.
-
Adding a seed crystal of the desired product.
Q4: The yield of my desired enantiomer is very low. How can I improve it?
A4: Low yields can stem from several factors. Key areas to investigate include:
-
Solvent Choice: The solubility of your desired diastereomeric salt might be too high in the chosen solvent, even at lower temperatures. A different solvent or a mixture of solvents might be necessary.
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the amino ester to the resolving agent is a common starting point, this may not be optimal. Experimenting with different ratios can sometimes improve the yield of the less soluble salt.[5]
-
Cooling Rate: A slow and controlled cooling process is crucial. Rapid cooling can lead to the premature crystallization of both diastereomers, reducing the purity and yield of the desired one.[5]
Q5: The enantiomeric excess (e.e.) of my product is not high enough. How can I improve it?
A5: Achieving high enantiomeric excess often requires optimization. Consider the following:
-
Recrystallization: A single crystallization step may not be sufficient. Performing one or more subsequent recrystallizations of the obtained diastereomeric salt can significantly enhance its purity.[5]
-
Kinetic vs. Thermodynamic Control: The crystallization process can be under kinetic or thermodynamic control. A faster crystallization (kinetic control) might trap impurities, while a slower process (thermodynamic control) allows for the formation of more stable, purer crystals.[5] Experimenting with crystallization time and temperature can help identify the optimal conditions.[5]
Troubleshooting Guides
Issue 1: No Crystals Form Upon Cooling
| Possible Cause | Solution |
| Solution is not supersaturated (too much solvent). | Gently evaporate some of the solvent to increase the concentration and then allow the solution to cool again. |
| Nucleation is inhibited. | Try scratching the inner surface of the flask with a glass rod at the meniscus. Add a small "seed" crystal of the desired product if available. |
| Cooling is insufficient. | Cool the solution in an ice bath or a colder bath, but be cautious of rapid crystallization which can trap impurities. |
| Presence of impurities. | If the solution is colored, consider adding activated charcoal to the hot solution and then filtering it before cooling. |
Issue 2: Oiling Out Instead of Crystallization
| Possible Cause | Solution |
| Solution is too concentrated. | Reheat the mixture to redissolve the oil and add a small amount of additional solvent. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before moving it to a colder bath. Insulating the flask can help slow the cooling rate. |
| Melting point of the solid is below the crystallization temperature. | Change the solvent to one with a lower boiling point. |
| Impurities are present. | Purify the starting racemic amino ester before attempting the resolution. |
Issue 3: Low Diastereomeric/Enantiomeric Excess
| Possible Cause | Solution |
| Poor discrimination in solubility between diastereomers. | Conduct a more thorough solvent screening to find a solvent system that maximizes the solubility difference. Consider using solvent mixtures.[4] |
| Crystallization occurred too quickly. | Slow down the cooling rate. Start with a slightly more dilute solution. |
| Co-crystallization of the undesired diastereomer. | Perform one or more recrystallizations of the obtained solid. |
| Inaccurate analysis of e.e. | Ensure your analytical method (e.g., chiral HPLC, NMR with a chiral shift reagent) is properly calibrated and validated. |
Data Presentation
The following tables are templates for organizing your experimental data during the optimization of a diastereomeric salt resolution. Systematic recording of this information is key to identifying the optimal conditions for your specific chiral amino ester.
Table 1: Resolving Agent and Solvent Screening
| Entry | Racemic Amino Ester | Resolving Agent (Equivalents) | Solvent System | Initial Temp. (°C) | Final Temp. (°C) | Yield (%) | d.e. / e.e. (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Table 2: Optimization of Molar Ratio of Resolving Agent
| Entry | Racemic Amino Ester | Resolving Agent | Solvent System | Molar Ratio (Ester:Acid) | Yield (%) | d.e. / e.e. (%) |
| 1 | 1:0.5 | |||||
| 2 | 1:0.8 | |||||
| 3 | 1:1.0 | |||||
| 4 | 1:1.2 |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general framework. The specific resolving agent, solvent, temperatures, and concentrations will need to be optimized for each specific chiral amino ester.
-
Salt Formation:
-
In a suitable flask, dissolve the racemic amino ester in the chosen solvent.
-
In a separate flask, dissolve the chiral resolving agent (typically 0.5-1.0 molar equivalents) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amino ester solution with stirring.
-
Stir the mixture at an elevated temperature for a predetermined time to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. To control the cooling rate, the flask can be placed in an insulated container.
-
Once at room temperature, the flask can be placed in a cooler environment (e.g., an ice bath) to maximize the yield of the crystallized salt.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
To improve the diastereomeric purity, the collected crystals can be recrystallized using the same procedure.
-
-
Liberation of the Free Amino Ester:
-
Suspend the diastereomerically pure salt in a biphasic system (e.g., water and an organic solvent like ethyl acetate).
-
Add a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to neutralize the acidic resolving agent and liberate the free amino ester into the organic layer.
-
Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the enantiomerically enriched amino ester.
-
Protocol 2: General Procedure for Preferential Crystallization
This method is only suitable for racemic mixtures that form conglomerates.
-
Preparation of a Supersaturated Solution:
-
Prepare a saturated solution of the racemic amino ester in a suitable solvent at a specific temperature.
-
Gently heat the solution to dissolve a slight excess of the racemate, creating a supersaturated solution upon cooling.
-
-
Seeding and Crystallization:
-
Cool the solution to the desired crystallization temperature.
-
Introduce a small amount of seed crystals of the desired enantiomer.
-
Allow the crystallization to proceed with gentle agitation. The process should be monitored to stop it before the unwanted enantiomer starts to crystallize.
-
-
Isolation:
-
Quickly separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Decision Tree for Oiling Out.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Navigating the Synthesis of (R)-tert-Butyl 3-amino-4-phenylbutanoate: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of (R)-tert-Butyl 3-amino-4-phenylbutanoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common challenges and side reactions encountered during the synthesis of this chiral building block. Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most frequently encountered side reactions include the formation of condensation impurities, racemization of the chiral center, and byproducts from incomplete reactions or the reaction of intermediates with solvents or reagents.
Q2: What causes the formation of "condensation impurities"?
A2: Condensation impurities, particularly during the Boc-protection step, can arise from the reaction of the starting material or product with itself or with reactive intermediates. For instance, the unprotected amino acid can form dimers or oligomers. The choice of solvent and base can significantly influence the extent of this side reaction.[1]
Q3: How can I minimize racemization during the synthesis?
A3: Racemization can occur at the stereogenic center, especially under harsh basic or acidic conditions or elevated temperatures. Mechanistic studies on related compounds suggest that racemization of the amino acid ester starting material can be a significant factor.[2] Employing mild reaction conditions, carefully selecting the base, and maintaining a low reaction temperature are crucial to preserve the enantiomeric excess (ee).
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, formation of side products, or mechanical losses during workup and purification. It is essential to monitor the reaction progress closely by techniques like TLC or LC-MS to ensure complete conversion of the starting material.
Q5: Are there alternative synthetic routes that might offer better purity and yield?
A5: Besides traditional chemical synthesis, biocatalytic methods using ω-transaminases to directly aminate the corresponding keto ester have shown promise. These enzymatic methods can offer high conversion rates and exceptional optical purity (>99.5% ee), potentially avoiding some of the side reactions associated with chemical routes.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your synthesis and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Presence of a significant "condensation impurity" peak in LC-MS or NMR. | Reaction conditions favoring self-condensation of the amino acid or its ester. This is particularly noted when using certain solvents like toluene.[1] | 1. Solvent Selection: Consider switching to a solvent less prone to promoting condensation, such as methyl tert-butyl ether (MTBE).[1]2. Base Selection: Use a non-nucleophilic, sterically hindered base.3. Temperature Control: Maintain a low and consistent reaction temperature (e.g., 20°C).[1] |
| Reduced enantiomeric excess (ee) in the final product. | Racemization of the chiral center due to inappropriate base, solvent, or temperature.[2] | 1. Use of Mild Bases: Employ weaker bases or bases known to cause minimal racemization.2. Temperature Management: Run the reaction at the lowest effective temperature.3. Reaction Time: Minimize the reaction time to what is necessary for complete conversion. |
| Incomplete reaction, with starting material remaining. | Insufficient reactivity of reagents, low reaction temperature, or catalyst deactivation. | 1. Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents.2. Reaction Monitoring: Continuously monitor the reaction using TLC or LC-MS until the starting material is consumed.3. Catalyst Activity: If using a catalyst, ensure it is fresh and active. |
| Difficulty in purifying the product from byproducts. | Similar polarity of the product and impurities. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation.2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Quantitative Data on Impurity Formation
The following table summarizes the impact of solvent choice on the formation of condensation impurities during the Boc-protection of a structurally similar compound, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[1]
| Solvent | Product Purity (%) | Condensation Impurity (%) |
| Toluene | 80.68 | 15.08 |
| Methyl tert-butyl ether | 83.75 | 6.23 |
| Toluene (Optimized) | 96.00 | 0.15 |
| Methyl tert-butyl ether (Optimized) | 96.50 | 0.14 |
Data extracted from a patent describing the synthesis of a fluorinated analog, providing insights into potential parallel behavior.[1]
Experimental Protocols
Key Experiment: Boc Protection of (R)-3-amino-4-phenylbutanoic acid (Illustrative Protocol)
This protocol is a generalized procedure based on common practices for Boc protection and insights from related syntheses.[1]
-
Dissolution: Dissolve (R)-3-amino-4-phenylbutanoic acid in a suitable solvent (e.g., methyl tert-butyl ether).
-
Addition of Reagents: Add Di-tert-butyl dicarbonate (Boc-anhydride) and a suitable base (e.g., triethylamine) to the solution.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 10 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material.
-
Workup: Upon completion, quench the reaction, and perform an aqueous workup to remove water-soluble impurities. The pH may be adjusted to facilitate extraction.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final this compound.
Visualizing Reaction and Troubleshooting Pathways
Synthesis and Side Reaction Pathway
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Navigating Impurity Challenges in Sitagliptin Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sitagliptin intermediates. Our aim is to equip you with the necessary information to identify, analyze, and minimize impurities, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Unexpected Peaks Observed in HPLC/UPLC Analysis
Question: I am observing unexpected peaks in my RP-HPLC chromatogram during the analysis of a sitagliptin synthesis reaction mixture. How can I identify these peaks and what are their likely sources?
Answer:
The appearance of unexpected peaks in your chromatogram indicates the presence of impurities. These can originate from various sources throughout the synthetic process. A systematic approach is crucial for identification and mitigation.
Potential Sources of Impurities:
-
Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis.
-
Intermediates: Unreacted intermediates from previous steps can appear as impurities in subsequent stages.
-
By-products: Side reactions occurring during the synthesis can lead to the formation of undesired by-products.
-
Degradation Products: The API or intermediates may degrade under certain reaction or storage conditions.[1]
-
Reagents and Solvents: Impurities within the reagents and solvents used can be introduced into the reaction mixture.
Troubleshooting Steps:
-
Characterize the Impurity:
-
Mass Spectrometry (LC-MS): The most powerful technique for obtaining the molecular weight of the unknown impurity.[2] This information is critical for proposing potential structures.
-
Forced Degradation Studies: Subjecting your sample to stress conditions (acidic, basic, oxidative, thermal, photolytic) can help determine if the impurity is a degradation product.[3][4] Comparing the retention time of the unknown peak with those generated during forced degradation can confirm its identity.
-
Reference Standards: If you have a hypothesis about the impurity's identity, inject a known reference standard of that compound to see if the retention times match.[5]
-
-
Trace the Source:
-
Analyze samples from each step of your synthesis to pinpoint where the impurity first appears.
-
Scrutinize the purity of your starting materials and reagents.
-
-
Implement Control Strategies:
-
Optimize Reaction Conditions: Adjust parameters like temperature, reaction time, and stoichiometry to minimize the formation of by-products.
-
Purification: Employ appropriate purification techniques (e.g., recrystallization, column chromatography) to remove the impurity.
-
Material Sourcing: Ensure the use of high-purity starting materials and reagents.
-
Issue 2: High Levels of Known Process-Related Impurities
Question: My analysis shows high levels of known process-related impurities such as Ketoamide, Enamine, Triazole, Acid, or Dioxo impurities. What are the common causes and how can I minimize them?
Answer:
Process-related impurities are substances formed during the synthesis of the API.[1] Their presence above acceptable limits can impact the quality and safety of the final drug product.
Common Causes and Minimization Strategies:
| Impurity Type | Potential Causes | Minimization Strategies |
| Ketoamide Impurity | Incomplete reduction of the keto group during the synthesis. | Optimize the reduction step by adjusting the reducing agent, catalyst, temperature, and reaction time. Ensure efficient monitoring of the reaction to confirm complete conversion. |
| Enamine Impurity | Formation as a stable intermediate or by-product during the amination step. | Control the reaction conditions of the amination step, such as pH and temperature. Subsequent purification steps like crystallization can also be optimized to remove this impurity. |
| Triazole Impurity | Issues during the formation of the triazole ring or side reactions involving the triazole moiety. | Carefully control the cyclization conditions. Ensure the purity of the reagents used for the triazole ring formation. |
| Acid Impurity | Hydrolysis of ester or amide functionalities in the sitagliptin molecule or intermediates. | Avoid harsh acidic or basic conditions where hydrolysis can occur. Control the water content in solvents and reagents. |
| Dioxo Impurity | Over-oxidation or side reactions leading to the formation of a diketone structure. | Use selective oxidizing agents and control the stoichiometry and reaction temperature to prevent over-oxidation. |
Issue 3: Detection of Potential Genotoxic Impurities (GTIs)
Question: My analysis indicates the presence of a potential genotoxic impurity, such as a nitroso-compound. What are the immediate steps I should take?
Answer:
The presence of genotoxic impurities is a serious concern due to their potential to be carcinogenic.[2] Regulatory bodies have stringent requirements for controlling such impurities.[1]
Immediate Actions:
-
Confirmation and Quantification:
-
Utilize a highly sensitive and specific analytical method, such as LC-MS/MS, to confirm the identity and accurately quantify the level of the GTI.[2] Methods have been developed to detect 7-nitroso impurity at levels as low as 0.002 ppm (LOD) and 0.005 ppm (LOQ).[2]
-
The acceptable intake for N-nitroso sitagliptin impurity is 37 ng/day.[6]
-
-
Risk Assessment:
-
Evaluate the potential sources of the GTI. For nitrosamines, this could involve the presence of secondary or tertiary amines and nitrosating agents (e.g., nitrites) in the starting materials, reagents, or solvents.
-
-
Control and Mitigation:
-
Process Modification: Modify the synthetic route to avoid the formation of the GTI. This may involve changing reagents, solvents, or reaction conditions.
-
Purging Studies: Demonstrate the effective removal of the GTI through subsequent purification steps.
-
Raw Material Control: Implement stringent controls on the quality of starting materials and reagents to limit the presence of precursors to GTIs.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in sitagliptin synthesis?
A1: Impurities in sitagliptin can be broadly categorized into three types:
-
Process-Related Impurities: These are formed during the manufacturing process and include substances like Ketoamide, Enamine, Triazole, Acid, and Dioxo impurities.[1]
-
Degradation Products: These arise from the degradation of the drug substance under stress conditions such as acid/base hydrolysis, oxidation, heat, and light.[1][3]
-
Genotoxic Impurities: These are impurities that have the potential to damage DNA. A notable example in sitagliptin is the 7-nitroso impurity (7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][9]triazolo[4,3-a]pyrazine).[1][2] Other potential genotoxic impurities can include reagents like pyridine, 4-dimethylaminopyridine (DMAP), and N,N-dimethylaniline (DMA) if used in the synthesis.[10]
Q2: Which analytical techniques are most suitable for sitagliptin impurity profiling?
A2: The choice of analytical technique depends on the specific impurity and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most widely used techniques for the separation and quantification of sitagliptin and its impurities due to their high selectivity and sensitivity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the identification and quantification of impurities, especially for detecting trace-level genotoxic impurities.[2]
Q3: How can I perform a forced degradation study for sitagliptin?
A3: Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4] A typical study involves subjecting a solution of sitagliptin to the following stress conditions:
-
Acid Hydrolysis: 0.1 N to 2.5 M HCl at elevated temperatures (e.g., 60°C).[8][11]
-
Base Hydrolysis: 0.1 N NaOH at room temperature or elevated temperatures.[3]
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.[3]
-
Thermal Degradation: Dry heat at a specific temperature (e.g., 80°C) for a defined period.[3]
-
Photolytic Degradation: Exposure to UV light.[3]
The stressed samples are then analyzed by a suitable analytical method like HPLC to identify and quantify the degradation products.[1]
Q4: What are the acceptable limits for impurities in sitagliptin?
A4: The acceptable limits for impurities are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). The limits depend on the type of impurity (e.g., identified, unidentified, genotoxic) and the maximum daily dose of the drug. For genotoxic impurities, much stricter limits are applied, often in the range of parts per million (ppm).[2] For example, the acceptable intake for N-nitroso sitagliptin is 37 ng/day.[6]
Data Presentation
Table 1: Summary of Forced Degradation Studies of Sitagliptin
| Stress Condition | Degradation Observed | Major Degradation Products Identified (m/z) | Reference |
| Acid Hydrolysis (2.5M HCl, 60°C, 6 hours) | ~30% degradation of reference standard | DP1 and DP2 (retention times 3.4 and 5.7 min) | [8] |
| Acid Hydrolysis (0.5 N HCl, 70°C) | Significant degradation | Imp-1 (m/z 193.0) | [4] |
| Base Hydrolysis (0.1 N NaOH, room temperature) | Significant degradation | Imp-4 (m/z 234.20) | [4] |
| Oxidative Degradation (10% H₂O₂, room temperature) | Degradation observed | - | [4] |
| Photolytic Degradation (UV light) | Degradation observed | - | [4] |
| Thermal Degradation (105°C) | Degradation observed | - | [4] |
Table 2: Validation Parameters for Analytical Methods for Impurity Quantification
| Analytical Method | Impurity | LOD | LOQ | Linearity Range | Accuracy (% Recovery) | Reference |
| UHPLC-MS/MS | 7-nitroso impurity | 0.002 ppm | 0.005 ppm | 0.005 - 0.06 ppm | 80 - 120% | [2] |
| RP-HPLC | Process-related impurity | - | - | 20 - 120 ppm | - | [8] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Estimation of Process-Related Impurities [8]
-
Instrumentation: A liquid chromatography system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Column Temperature: Ambient (approximately 25°C).
-
Diluent: Methanol.
-
Standard Solution Preparation: Accurately weigh a suitable amount of the impurity reference standard and dissolve it in the diluent to a known concentration.
-
Sample Solution Preparation: Accurately weigh the sitagliptin sample and dissolve it in the diluent to a known concentration.
-
Procedure: Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and calculate the amount of impurity in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the impurity in the standard chromatogram.
Protocol 2: UPLC-MS/MS Method for Quantification of 7-Nitroso Genotoxic Impurity [2]
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: Kromasil-100, C18, 100 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.12% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: Q1: 221.9 -> Q3: 191.9.
-
Standard and Sample Preparation: Prepare solutions of the 7-nitroso impurity standard and the sitagliptin sample in water.
-
Procedure: Inject the prepared solutions into the LC-MS/MS system. Quantify the 7-nitroso impurity based on a calibration curve generated from the standard solutions.
Mandatory Visualization
Caption: Workflow for Identifying and Addressing Unexpected Impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. bepls.com [bepls.com]
- 9. ijrpr.com [ijrpr.com]
- 10. tpcj.org [tpcj.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Asymmetric Hydrogenation of β-Keto Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation of β-keto esters. Our aim is to help you diagnose and resolve common experimental challenges to achieve high yield and enantioselectivity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the optimization of catalyst loading and overall reaction performance.
Issue 1: Low Enantiomeric Excess (ee)
Q: My reaction is yielding the desired product, but the enantiomeric excess (ee) is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low enantioselectivity is a common issue that can stem from several factors. A systematic investigation is the best approach.[1]
-
Catalyst Purity and Integrity: The quality of the catalyst is paramount. Impurities in the metal precursor or ligand can dramatically reduce enantioselectivity.[2] Ensure you are using a high-purity catalyst from a reliable source or consider preparing a fresh batch.[2]
-
Substrate Purity: Trace impurities in the β-keto ester substrate can act as inhibitors or competing substrates, leading to poor enantioselectivity.[2] Verify the purity of your starting material.
-
Improper Catalyst Activation: Some catalyst systems require an activation step. Ensure that this procedure is followed correctly.[1]
-
Suboptimal Catalyst Loading: Both too high and too low catalyst loading can negatively impact enantioselectivity. It is crucial to screen a range of catalyst loadings to find the optimal concentration for your specific substrate and conditions.
-
Reaction Conditions:
-
Solvent: The choice of solvent can have a profound effect on the catalyst-substrate complex and, consequently, the enantioselectivity.[2][3] Screening a range of solvents is highly recommended.[2] Alcoholic solvents have been shown to increase reaction rates in some Ru-BINAP catalyzed hydrogenations.[3]
-
Temperature: Temperature can influence the flexibility of the catalyst-substrate complex. A lower temperature often leads to higher enantioselectivity, although it may decrease the reaction rate. Optimization is key.
-
Hydrogen Pressure: The pressure of hydrogen gas can affect both the rate and the enantioselectivity. This parameter should be optimized for your specific catalytic system.
-
-
Analytical Method Validation: An inaccurate analytical method, such as chiral HPLC or GC, can provide misleading ee values.[2] Ensure your method has adequate separation of enantiomers (Resolution > 1.5) and is properly validated.[2]
Issue 2: Poor Reproducibility Between Batches
Q: I am observing significant variations in yield and ee between different experimental runs, even when I believe I am using the same conditions. What could be causing this inconsistency?
A: Poor reproducibility is often traced back to subtle variations in experimental setup and reagents.
-
Atmosphere Control: Many asymmetric hydrogenation catalysts are sensitive to air and moisture.[2] Ensure a strictly inert atmosphere (e.g., argon or nitrogen) is maintained throughout the experiment, especially during catalyst handling and reaction setup. Check for any potential leaks in your system.[2]
-
Solvent Purity: The presence of water or peroxides in the solvent can be detrimental.[2] Always use freshly distilled, anhydrous solvents.[2]
-
Inconsistent Temperature Control: Ensure your reaction vessel is uniformly heated or cooled and that your temperature probe is calibrated and accurately placed.
-
Stirring and Mass Transfer: Inconsistent stirring can lead to poor mixing and affect the reaction rate and selectivity. Ensure consistent and efficient stirring for all runs.
Issue 3: Low or No Conversion
Q: My reaction is not proceeding, or the conversion to the product is very low. What should I investigate?
A: Low conversion can be due to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate, solvent, or hydrogen gas.[4] Running a kinetic analysis can help determine if deactivation is occurring.[4] The presence of a base can sometimes influence the rate of deactivation.[4]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. Try incrementally increasing the catalyst loading.
-
Incorrect Reaction Conditions: Verify that the temperature, pressure, and solvent are appropriate for the specific catalyst system being used. Some systems require additives like a trace amount of strong acid to proceed efficiently.[3]
-
Poor Hydrogen Gas Quality: Ensure the hydrogen gas is of high purity.
Quantitative Data Summary
The following tables summarize typical ranges for key reaction parameters in the asymmetric hydrogenation of β-keto esters. These values should be considered as starting points for optimization.
| Parameter | Typical Range | Notes |
| Catalyst Loading (S/C ratio) | 100 to 10,000 | Highly dependent on catalyst activity. Higher S/C ratios are more economical but may require longer reaction times or more active catalysts.[3] |
| Temperature (°C) | 25 to 80 | Lower temperatures often favor higher enantioselectivity. |
| Hydrogen Pressure (atm) | 1 to 100 | Higher pressures can increase reaction rates but may affect selectivity. |
| Reaction Time (h) | 2 to 48 | Monitored by TLC, GC, or HPLC until substrate consumption is complete. |
Table 1: General Reaction Parameters for Optimization
| Catalyst System | Substrate Type | S/C Ratio | Yield (%) | ee (%) | Reference |
| Ir/(R)-SpiroPAP | Various β-ketoesters | 1000 | 93-98 | 95.0-99.8 | [3] |
| [R-Ru(BINAP)Cl₂]₂·(NEt₃) with acid | Various β-ketoesters | up to 10,000 | >95 | >97 | [3] |
| Ru-(R-BINAP)@C-FDU-12 | Various β-ketoesters | - | 91-99 | 87-99 | [3] |
| Ir with ferrocenyl P,N,N-ligands | β-aryl-ketoesters | - | - | up to 95 | [5] |
| DIPSkewphos/3-AMIQ–Ru(II) | α-alkyl-substituted β-keto esters | - | - | ≥99 | [6][7] |
Table 2: Examples of Catalyst Performance
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a general workflow for screening and optimizing the catalyst loading for the asymmetric hydrogenation of a β-keto ester.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
Ensure the β-keto ester substrate is of high purity. If necessary, purify by distillation or chromatography.
-
Use high-purity hydrogen gas.
-
-
Reaction Setup:
-
In a glovebox or under a positive pressure of inert gas, add the chiral catalyst (e.g., Ru-BINAP complex) to a suitable reaction vessel (e.g., a Schlenk flask or a high-pressure autoclave).
-
Add the desired amount of anhydrous solvent.
-
Add the β-keto ester substrate. The initial screening can be performed with a substrate-to-catalyst (S/C) ratio of 100.
-
-
Hydrogenation:
-
Seal the reaction vessel.
-
Purge the vessel with hydrogen gas 3-5 times.
-
Pressurize the vessel to the desired hydrogen pressure.
-
Stir the reaction mixture vigorously at the desired temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or HPLC.
-
Once the reaction is complete (substrate is consumed), carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the resulting β-hydroxy ester by column chromatography.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product using a suitable chiral analytical method (e.g., chiral HPLC or GC).
-
-
Optimization:
-
Based on the initial results, perform a series of experiments varying the S/C ratio (e.g., 100, 500, 1000, 5000) while keeping other parameters constant to identify the optimal catalyst loading that provides a balance of high conversion, high ee, and reasonable reaction time.
-
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Experimental workflow for catalyst loading optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 5. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and enantioselectivity in transaminase-mediated amination
Welcome to the technical support center for transaminase-mediated amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes to improve both yield and enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Issue 1: Low or No Conversion
Question: My transaminase reaction is showing low or no conversion of the substrate. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in a transaminase-catalyzed reaction can stem from several factors, ranging from suboptimal reaction conditions to enzyme inhibition.[1][2]
Potential Causes:
-
Unfavorable Reaction Equilibrium: Transamination reactions are reversible, and the equilibrium may not favor product formation.[3]
-
Suboptimal pH and Temperature: Transaminases have optimal pH and temperature ranges for activity and stability. Deviations from these can significantly reduce the reaction rate.[4][5]
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or harsh reaction conditions.[2]
-
Cofactor (PLP) Limitation: Pyridoxal-5'-phosphate (PLP) is an essential cofactor for transaminases. Insufficient PLP can limit the reaction rate.
-
Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of product can inhibit the enzyme's activity.[3][6]
-
Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction medium, its availability to the enzyme is limited.
Troubleshooting Guide:
-
Verify Reaction Equilibrium:
-
Review literature for the specific transaminase and substrates to understand the typical equilibrium position.
-
Consider strategies to shift the equilibrium towards the product, such as using a large excess of the amine donor or employing in-situ product removal (ISPR) techniques.[3]
-
-
Optimize Reaction Conditions:
-
Ensure Enzyme Activity:
-
Use a fresh batch of enzyme or verify the activity of your current stock with a standard control reaction.
-
Ensure proper storage conditions for the enzyme as recommended by the supplier.
-
-
Check Cofactor Concentration:
-
Supplement the reaction mixture with an adequate concentration of PLP (typically 0.1-1 mM).
-
-
Address Potential Inhibition:
-
Substrate Inhibition: If substrate inhibition is suspected, consider a fed-batch approach where the substrate is added gradually over time.
-
Product Inhibition: Implement in-situ product removal (ISPR) strategies. Common methods include liquid-liquid extraction, gas stripping for volatile products (like acetone when using isopropylamine as the amine donor), or enzymatic cascades to convert the product.[8][9][10]
-
-
Improve Substrate Solubility:
-
If substrate solubility is an issue, consider the use of a co-solvent. Dimethyl sulfoxide (DMSO) is a common choice that can improve solubility and, in some cases, enhance enantioselectivity.[11] Test different concentrations of the co-solvent (e.g., 5-20% v/v) to find the optimal level that does not significantly inhibit the enzyme.
-
Issue 2: Poor Enantioselectivity
Question: The enantiomeric excess (ee) of my product is lower than expected. How can I improve the enantioselectivity of the reaction?
Answer:
Poor enantioselectivity can be a result of the inherent properties of the enzyme, suboptimal reaction conditions, or racemization of the product.
Potential Causes:
-
Suboptimal Reaction Conditions: Temperature and the presence of co-solvents can influence the flexibility of the enzyme's active site and, consequently, its enantioselectivity.[11]
-
Enzyme Choice: The selected transaminase may not be inherently highly selective for the target substrate.
-
Product Racemization: The chiral amine product may be unstable under the reaction conditions and undergo racemization.
-
Competing Reactions: Side reactions catalyzed by the transaminase or other enzymes present in a whole-cell system could lead to the formation of the undesired enantiomer.
Troubleshooting Guide:
-
Optimize Reaction Parameters:
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity by reducing the flexibility of the enzyme's active site.
-
Co-solvent: Screen different co-solvents and their concentrations. The addition of DMSO, for instance, has been shown to improve enantioselectivity in some cases.[11]
-
-
Enzyme Screening and Engineering:
-
Screen a panel of different transaminases (both (R)- and (S)-selective) to identify one with higher enantioselectivity for your specific substrate.
-
If a suitable wild-type enzyme cannot be found, consider protein engineering (e.g., directed evolution or site-directed mutagenesis) to enhance the enantioselectivity.[12][13]
-
-
Investigate Product Stability:
-
Analyze the enantiomeric excess of the product over time to determine if racemization is occurring under the reaction conditions.
-
If racemization is observed, consider strategies to minimize it, such as reducing the reaction time or temperature.
-
-
Control for Side Reactions:
-
If using a whole-cell biocatalyst, be aware of potential competing reactions from other native enzymes. Using a purified enzyme can eliminate this issue.
-
Data Presentation
The following tables summarize key quantitative data for optimizing transaminase-mediated amination reactions.
Table 1: Typical Reaction Parameter Ranges for Optimization
| Parameter | Typical Range | Notes |
| pH | 6.5 - 9.5 | The optimal pH is highly dependent on the specific enzyme.[7] |
| Temperature (°C) | 30 - 55 | Higher temperatures can increase reaction rates but may decrease enzyme stability and enantioselectivity.[7] |
| Enzyme Loading (% w/w) | 2.5 - 15% | Higher enzyme loading can increase the reaction rate but also increases cost.[7] |
| Substrate Loading (g/L) | 25 - 100 | High substrate concentrations can lead to inhibition.[7] |
| Co-solvent (e.g., DMSO) | 5 - 30% (v/v) | Can improve substrate solubility and sometimes enantioselectivity, but may also inhibit the enzyme at higher concentrations.[11] |
| PLP Cofactor (mM) | 0.1 - 2 | Essential for enzyme activity. |
Table 2: Common Amine Donors and By-product Removal Strategies
| Amine Donor | Co-product | By-product Removal Strategy |
| L-Alanine | Pyruvate | Enzymatic cascade using lactate dehydrogenase (LDH) or amino acid dehydrogenase.[14] |
| Isopropylamine (IPA) | Acetone | Gas stripping or evaporation under reduced pressure.[15] |
| D-Alanine | Pyruvate | Enzymatic cascade using D-amino acid dehydrogenase. |
Experimental Protocols
This section provides detailed methodologies for key experiments to troubleshoot and optimize your transaminase reactions.
Protocol 1: General Procedure for Optimizing Reaction pH
-
Prepare Buffers: Prepare a series of buffers covering a pH range from 6.5 to 9.5 in 0.5 pH unit increments (e.g., phosphate buffer for pH 6.5-8.0 and borate buffer for pH 8.0-9.5).
-
Set up Reactions: In separate reaction vessels, combine the buffer, substrate, amine donor, and PLP cofactor at your standard concentrations.
-
Initiate Reaction: Add the transaminase enzyme to each vessel to initiate the reaction.
-
Incubate: Incubate the reactions at a constant temperature with agitation.
-
Monitor Progress: Take samples at regular time intervals and analyze for product formation and enantiomeric excess using an appropriate analytical method (e.g., HPLC or GC).
-
Determine Optimum: The pH that results in the highest initial reaction rate and/or final conversion with acceptable enantioselectivity is the optimum.
Protocol 2: Immobilization of Transaminase on Epoxy-Functionalized Resin
-
Resin Preparation: Wash the epoxy-functionalized resin three times with a high concentration phosphate buffer (e.g., 1 M, pH 7.0) to a resin-to-buffer ratio of 1:2 (w/v).[16]
-
Enzyme Solution: Prepare a solution of the transaminase in a suitable buffer.
-
Immobilization: Add the enzyme solution to the washed resin in a reaction vessel.
-
Incubation: Gently mix the slurry for a specified period (e.g., 18 hours) at room temperature (e.g., 25°C).[16]
-
Washing:
-
Filter the resin and wash it three times with a low concentration phosphate buffer (e.g., 10 mM, pH 7.0) at a ratio of 1:4 (w/v).[16]
-
Perform an additional wash with a salt solution (e.g., 0.5 M NaCl in 10 mM phosphate buffer, pH 7.0) to remove non-covalently bound protein.[16]
-
Finally, wash with the low concentration phosphate buffer to remove residual salt.[16]
-
-
Storage: Store the immobilized enzyme under appropriate conditions (e.g., refrigerated in buffer).
Visualizations
The following diagrams illustrate key workflows and concepts in transaminase-mediated amination.
Caption: Troubleshooting workflow for low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 4. Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and good practices on transaminase-catalysed synthesis of optically pure amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role reversal for substrates and inhibitors. Slow inactivation of D-amino acid transaminase by its normal substrates and protection by inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Two Subtle Amino Acid Changes in a Transaminase Substantially Enhance or Invert Enantiopreference in Cascade Syntheses (2015) | Lilly Skalden | 45 Citations [scispace.com]
- 12. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 13. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 14. researchgate.net [researchgate.net]
- 15. Computer Modeling Explains the Structural Reasons for the Difference in Reactivity of Amine Transaminases Regarding Prochiral Methylketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Grignard Reactions for Beta-Amino Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of β-amino tertiary alcohols from β-amino esters using Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of the desired β-amino tertiary alcohol consistently low?
A1: Low yields in this Grignard reaction can stem from several critical factors. The most common culprits are the deactivation of the Grignard reagent by acidic protons, incomplete reaction, or competing side reactions.[1]
-
Moisture and Protic Impurities: Grignard reagents are potent bases and will react with any source of protons, including water from glassware, solvents, or the atmosphere.[1] This acid-base reaction is typically faster than the desired nucleophilic addition to the ester.[1] Ensure all glassware is rigorously flame-dried under vacuum and that all solvents and reagents are anhydrous.[1][2] The entire reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Unprotected Amine: The N-H proton of a primary or secondary amine is acidic enough to quench the Grignard reagent.[1][3] It is crucial to protect the amino group, typically as a carbamate (e.g., Boc or Cbz), before introducing the Grignard reagent.[3][4] Incomplete protection will lead to reagent consumption and reduced yields.[1]
-
Poor Reagent Quality: The Grignard reagent may not have formed efficiently or may have degraded upon storage. It is advisable to either use freshly prepared Grignard reagent or titrate it before use to determine its exact molarity.[5][6] Activating magnesium turnings with a small crystal of iodine or 1,2-dibromoethane can facilitate reagent formation.[1][7]
Q2: I am observing a significant amount of my starting β-amino ester being recovered after work-up. What is causing this?
A2: The recovery of starting material is often due to enolization, a competing side reaction where the Grignard reagent acts as a base instead of a nucleophile.[1][8]
-
Mechanism of Enolization: If the β-amino ester has acidic α-protons (protons on the carbon adjacent to the ester carbonyl), the Grignard reagent can abstract one of these protons to form a magnesium enolate.[1][8] This enolate is unreactive towards further Grignard addition and, upon aqueous work-up, will be protonated back to the starting ester.[8]
-
Mitigation Strategies:
-
Lower Reaction Temperature: Enolization is often favored at higher temperatures.[1] Performing the Grignard addition at low temperatures (-78 °C to 0 °C) favors the kinetically controlled 1,2-addition to the carbonyl over the thermodynamically favored deprotonation.[1][9][10]
-
Use of Additives: The addition of cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the organomagnesium species, promoting carbonyl addition over enolization.[1][11]
-
Reagent Choice: Highly hindered Grignard reagents are more basic and more likely to cause enolization.[8] If possible, using a less sterically demanding reagent may help.[1]
-
Q3: Why is it necessary to use at least two equivalents of the Grignard reagent? My product is a tertiary alcohol with two identical groups added.
A3: The reaction of an ester with a Grignard reagent proceeds via a two-step addition mechanism.[12][13] The initially formed tetrahedral intermediate collapses, eliminating the alkoxy group (-OR) to form a ketone intermediate.[7][12][13] This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is then protonated during work-up to yield the final tertiary alcohol.[8][12][14] Using only one equivalent would result in a mixture of the starting ester, the intermediate ketone, and the final tertiary alcohol product.[12] Therefore, an excess of the Grignard reagent (typically >2 equivalents) is used to drive the reaction to completion.[12]
Q4: What are the best practices for the work-up procedure?
A4: A careful work-up is critical for protonating the final alkoxide, quenching excess Grignard reagent, and avoiding the formation of emulsions.
-
Cooling: Before quenching, cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction with the quenching agent.[7][15]
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2][6] This is generally preferred over water or strong acids initially, as it is acidic enough to protonate the alkoxide and destroy excess reagent but mild enough to minimize side reactions and emulsion formation.
-
Dissolving Salts: After quenching, magnesium salts (e.g., HOMgX) may precipitate.[15] If solids persist, a dilute acid like 1 M HCl can be added dropwise until the solution becomes clear.[7][15]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or diethyl ether to ensure complete recovery of the product.[1][15]
-
Washing & Drying: Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
Troubleshooting Flowchart
This diagram outlines a logical workflow for diagnosing and solving the common issue of low product yield.
Key Reaction Pathways
The desired reaction is the nucleophilic addition to the carbonyl. However, the Grignard reagent can also act as a base, leading to the enolization side product.
Data Summary
Reaction temperature plays a crucial role in minimizing side reactions and maximizing the yield of the desired tertiary alcohol.
| Parameter | Condition | Expected Outcome | Rationale |
| Reaction Temperature | Low (-78 °C to 0 °C) | Higher yield of tertiary alcohol, reduced enolization. | Favors the kinetically controlled nucleophilic addition over thermodynamically favored deprotonation (enolization).[1][16] |
| High ( > 0 °C to reflux) | Increased enolization and other side products (e.g., Wurtz coupling).[1][17] | Provides sufficient activation energy for competing reaction pathways like proton abstraction.[1] | |
| Reagent Addition | Slow, dropwise | Improved selectivity and temperature control. | Minimizes local high concentrations of the Grignard reagent and helps dissipate the exothermic heat of reaction.[1] |
| Fast, bulk | Lower yield, increased side products. | Can cause temperature spikes, promoting side reactions. |
Experimental Protocols
Protocol 1: N-Boc Protection of a β-Amino Ester
This protocol describes a general method for protecting the amine functionality, a mandatory prerequisite for the Grignard reaction.
-
Dissolve the β-amino ester hydrochloride salt (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or a 1:1 mixture of dioxane and water.[1]
-
Add a base such as triethylamine (2.2 eq.) or sodium bicarbonate to neutralize the hydrochloride salt and free the amine.[1]
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1–1.2 eq.) to the solution.[1]
-
Stir the reaction mixture vigorously at room temperature for 12–24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. If using DCM, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected β-amino ester, which can be purified by column chromatography if necessary.[1]
Protocol 2: Grignard Reaction with N-Protected β-Amino Ester
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Reactant Solution: Dissolve the N-protected β-amino ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) or diethyl ether and add it to the reaction flask.[1][2]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1][2]
-
Grignard Addition: Slowly add the Grignard reagent (2.2–2.5 eq., solution in THF or Et₂O) dropwise via the dropping funnel to the cooled ester solution, ensuring the internal temperature does not rise significantly.[1]
-
Reaction: Stir the mixture at -78 °C for 1–3 hours.[1] After this period, allow the reaction to slowly warm to room temperature and stir for an additional 1–2 hours.[1]
-
Quenching: Cool the reaction back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl dropwise.[1][2]
-
Work-up & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[1] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude tertiary alcohol by column chromatography on silica gel.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Industrial Scale Production of (R)-tert-Butyl 3-amino-4-phenylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the industrial-scale production of (R)-tert-Butyl 3-amino-4-phenylbutanoate.
Troubleshooting Guides
Method 1: Asymmetric Hydrogenation of tert-Butyl 3-oxo-4-phenylbutanoate
This method involves the catalytic reduction of a prochiral β-keto ester to the desired chiral β-amino ester.
Experimental Workflow: Asymmetric Hydrogenation
Removal of residual catalyst from (R)-tert-Butyl 3-amino-4-phenylbutanoate
Technical Support Center: Catalyst Removal
Product Focus: (R)-tert-Butyl 3-amino-4-phenylbutanoate Issue: Removal of Residual Transition Metal Catalysts (e.g., Palladium, Rhodium, Ruthenium)
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with residual catalyst contamination during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual catalysts from my API or intermediate critical?
A1: Residual metals from catalysts do not provide any therapeutic benefit and can pose a safety risk to patients.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on the amount of residual elemental impurities acceptable in final drug substances.[3][4] Failure to meet these limits can prevent regulatory approval and compromise patient safety.
Q2: What are the acceptable limits for common residual catalysts in pharmaceutical products?
A2: The acceptable limits are defined by the Permitted Daily Exposure (PDE), which varies depending on the metal's toxicity and the route of administration (oral, parenteral, etc.).[1][2] For active pharmaceutical ingredients (APIs) dosed at up to 10 grams per day, these PDEs correspond to specific concentration limits.
Data Presentation: ICH Q3D Guideline Limits for Common Catalysts
| Catalyst Metal | Class | Oral PDE (µ g/day ) | Oral Concentration (ppm) |
| Palladium (Pd) | 2B | 100 | 10 |
| Platinum (Pt) | 2B | 100 | 10 |
| Rhodium (Rh) | 2B | 100 | 10 |
| Ruthenium (Ru) | 2B | 100 | 10 |
| Iridium (Ir) | 2B | 100 | 10 |
| Osmium (Os) | 2B | 100 | 10 |
| Nickel (Ni) | 2A | 200 | 20 |
| Copper (Cu) | 3 | 3000 | 300 |
Data sourced from ICH Q3D guidelines. Class 2A/2B metals are considered toxic and require risk assessment if intentionally added to the process. Class 3 metals have low oral toxicity.[4][5]
Q3: What are the primary methods for removing residual catalysts?
A3: The three main strategies for removing metal catalyst impurities are:
-
Adsorption/Scavenging: Using solid-supported reagents (metal scavengers) or activated carbon to bind the metal, which is then removed by filtration.[6]
-
Extraction: Using aqueous solutions containing chelating agents to selectively pull the metal species from the organic product phase.[6][7][8]
-
Crystallization/Precipitation: Purifying the desired compound by crystallization, leaving the impurities in the mother liquor, or selectively precipitating the metal species.[6]
Troubleshooting Guides
Scenario 1: Metal Scavenger Inefficiency
Q: I used a metal scavenger, but the residual catalyst level (e.g., >50 ppm Ru) is still too high. What steps can I take?
A: Inefficient scavenging can result from several factors. Consider the following troubleshooting steps:
-
Verify Scavenger Selection: Not all scavengers are equally effective for all metals. Ensure you are using a scavenger with high affinity for your specific catalyst. For example, thiol-based scavengers are highly effective for late transition metals like Pd and Ru.[3] Data Presentation: Metal Scavenger Selection Guide
Target Metal Recommended Scavenger Functional Groups Best Scavengers For Good Scavengers For Pd, Ru, Rh Thiol (SH) Ag, Hg, Os, Pd , Ru Cu, Ir, Pb, Rh , Se, Sn Ru, Rh, Pd Dimercaptotriazine (DMT) Ag, As, Au, Bi, Ir, Ni, Os, Pd , Pt, Rh , Ru , Se, U Cd, Co, Cu, Fe, Sc, Zn Pd, Ru Triamine Pd , Ru , Pb, Co - | Pd | Diamine | Cr, Pd , Pt, W, Zn | Cd, Co, Cu, Fe, Hg, Ni, Pb, Ru , Sc, Se, V |
This table is a general guide. Scavenger efficiency can be process-dependent.[3][9]
-
Optimize Scavenging Conditions:
-
Equivalents: Increase the equivalents of the scavenger relative to the initial catalyst concentration. Start with a higher loading (e.g., 8-10 equivalents) and optimize downwards.[10]
-
Temperature: Gently heating the mixture (e.g., to 40-60 °C) can increase the scavenging rate, provided your product is thermally stable.
-
Time: Ensure sufficient contact time. Scavenging can take several hours; consider stirring overnight for difficult cases.[11]
-
Solvent: The reaction solvent can impact scavenger performance. Ensure the solvent allows for good interaction between the catalyst and the solid-supported scavenger.
-
Visualization: General Scavenging Workflow
Caption: A typical workflow for removing residual catalysts using a solid-supported scavenger.
Scenario 2: Issues with Liquid-Liquid Extraction
Q: I am trying an aqueous wash to remove the catalyst, but I'm forming a stable emulsion. How can I resolve this?
A: Emulsion formation is common when dealing with amine-containing compounds.
-
Break the Emulsion: Try adding a small amount of solid sodium chloride (brine wash) to the separatory funnel. The increased ionic strength of the aqueous phase often helps break emulsions.[12]
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes resolve the issue.
-
Reduce Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
Q: The catalyst is not being removed efficiently with an aqueous wash. What can I do?
A: A simple water wash is often insufficient. You need a chelating agent in the aqueous phase to bind the metal and pull it from the organic layer.
-
Use a Chelating Agent: Prepare an aqueous solution of a coordinating ligand like N-acetylcysteine, 2-mercaptonicotinic acid (MNA), or even simple amino acids like cysteine.[6][7][8][13] These agents form water-soluble complexes with the metal.
-
Adjust pH: The pH of the aqueous phase can be critical. The speciation of the catalyst and the charge of your product can change with pH, affecting partitioning. Experiment with slightly acidic or basic washes to find the optimal condition.
Scenario 3: Co-precipitation during Crystallization
Q: My residual catalyst appears to be crystallizing with my product. How can I improve the purification?
A: If the catalyst is trapped in your crystal lattice, a simple re-crystallization may not be effective. A multi-step approach is recommended.
-
Pre-treatment: Before crystallization, treat the crude product solution with activated carbon or a suitable metal scavenger. This will remove the bulk of the metal impurity.[7]
-
Solvent Screening: The choice of crystallization solvent is critical. Screen a variety of solvents or solvent/anti-solvent systems to identify one where your product has high insolubility at low temperatures, while the metal complex remains in the mother liquor.
-
Quenching: For some catalysts, adding a quenching agent like triphenylphosphine oxide (TPPO) or DMSO can form a more soluble complex that is less likely to co-crystallize.[11]
Visualization: Decision Tree for Catalyst Removal
Caption: A decision-making workflow for selecting an appropriate catalyst removal strategy.
Experimental Protocols
Protocol 1: General Procedure for Metal Scavenging
-
Dissolution: Dissolve the crude this compound containing the residual catalyst in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, DCM) to a concentration of 50-100 mg/mL.
-
Scavenger Addition: Based on the estimated amount of residual catalyst, add 5-10 equivalents of the appropriate solid-supported metal scavenger (e.g., SiliaMetS® Thiol).
-
Reaction: Stir the suspension at room temperature or elevate to 40-50 °C. Monitor the reaction progress by taking small aliquots of the solution over time (e.g., at 2, 6, and 24 hours). Filter the aliquot through a syringe filter before analysis.
-
Filtration: Once the residual catalyst level is within the acceptable range (as determined by a rapid screening method or final ICP-MS analysis), cool the mixture to room temperature. Filter the suspension through a pad of Celite® or a suitable filter paper to remove the scavenger.
-
Rinsing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Extractive Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, MTBE).
-
Aqueous Wash Preparation: Prepare a 1-5% (w/v) aqueous solution of a chelating agent (e.g., N-acetylcysteine). Adjust the pH if necessary.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the aqueous chelating solution. Agitate the funnel by inverting it gently 10-20 times and vent frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the extraction process 1-2 more times with fresh aqueous solution.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution to remove residual water and help break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. biospectra.us [biospectra.us]
- 3. silicycle.com [silicycle.com]
- 4. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 5. an.shimadzu.com [an.shimadzu.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Analytical Methods for Determining Enantiomeric Excess (ee) of Chiral Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals determining the enantiomeric excess (ee) of chiral amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the enantiomeric excess (ee) of chiral amines?
A1: The most common and reliable methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents, and Capillary Electrophoresis (CE).[1][2][3][4] Each method offers distinct advantages regarding sensitivity, sample throughput, and experimental setup.
Q2: How do I choose the most suitable analytical method for my specific chiral amine?
A2: The choice of method depends on several factors:
-
Volatility and Thermal Stability: Chiral GC is suitable for volatile and thermally stable amines or their derivatives.[2]
-
Chromophoric Properties: Chiral HPLC with UV detection is ideal for amines that possess a UV chromophore.[3] For amines lacking a chromophore, derivatization with a UV-active tag may be necessary.
-
Sample Complexity and Matrix: Chiral HPLC and CE are often preferred for complex mixtures due to their high resolving power.
-
Required Accuracy and Precision: Chromatographic methods like HPLC and GC generally offer high accuracy and precision for quantitative ee determination.[1]
-
Sample Quantity: NMR spectroscopy typically requires a larger sample amount (milligrams) compared to chromatographic techniques.[1]
-
High-Throughput Screening: NMR and some CE methods can be adapted for rapid analysis of multiple samples, making them suitable for high-throughput screening.[5][6]
Q3: What is a chiral stationary phase (CSP) and why is it crucial for chromatographic separation of enantiomers?
A3: A chiral stationary phase (CSP) is a packing material used in HPLC and GC columns that is itself chiral. It creates a chiral environment where the two enantiomers of the analyte can interact differently, leading to different retention times and thus separation. The selection of the appropriate CSP is the most critical factor for achieving successful enantiomeric separation.[3] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely used and versatile for a broad range of chiral compounds, including amines.[3]
Q4: What are chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs) in NMR spectroscopy?
A4:
-
Chiral Solvating Agents (CSAs) are chiral compounds that are added to the NMR sample. They form transient diastereomeric complexes with the enantiomers of the chiral amine through non-covalent interactions. This results in different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the NMR signals.[1][7]
-
Chiral Derivatizing Agents (CDAs) react with the chiral amine to form a covalent bond, creating a pair of diastereomers. Since diastereomers have different physical properties, their corresponding signals in the NMR spectrum are typically well-resolved, enabling the determination of the enantiomeric ratio.
Q5: How is enantiomeric excess (ee) calculated from the experimental data?
A5: The calculation of enantiomeric excess depends on the analytical technique used:
-
Chromatography (HPLC and GC): The ee is calculated from the peak areas of the two enantiomers.
-
ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
-
NMR Spectroscopy: The ee is determined from the integration values of the resolved signals corresponding to the two enantiomers (or diastereomers).
-
ee (%) = (|Integration₁ - Integration₂| / (Integration₁ + Integration₂)) * 100
-
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Q: I am not getting any separation between my enantiomers. What should I do?
A:
-
Verify CSP Selection: The chosen chiral stationary phase may not be suitable for your amine. Consult CSP selection guides or screen a variety of columns with different chiral selectors (e.g., polysaccharide-based, protein-based).
-
Optimize Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography, vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer. Small changes can have a significant impact on resolution.[8]
-
Adjust Temperature: Temperature affects the interactions between the analyte and the CSP. Try decreasing the column temperature in 5°C increments, as lower temperatures often enhance chiral recognition.[8]
-
Check Flow Rate: Lower flow rates can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
Q: My peaks are splitting or showing shoulders. What is the cause and how can I fix it?
A:
-
Possible Cause: Co-elution with an impurity or another component.
-
Solution: If only a single peak is splitting, it's likely that two different components are eluting very close together. Adjusting the mobile phase composition, temperature, or flow rate can help to resolve them.[9]
-
-
Possible Cause: Blocked column frit.
-
Solution: A blockage can disrupt the flow path, causing peak distortion that affects all peaks. Try back-flushing the column. If this doesn't work, the frit or the entire column may need to be replaced.[9]
-
-
Possible Cause: Sample solvent incompatibility.
-
Solution: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[10]
-
-
Possible Cause: Column degradation.
-
Solution: Over time, the stationary phase can degrade, leading to poor peak shape. If other troubleshooting steps fail, try a new column.
-
Q: My peaks are fronting. What are the common causes and solutions?
A:
-
Possible Cause: Column overload.
-
Possible Cause: Sample solvent incompatibility.
-
Solution: The sample solvent should be weaker than or matched to the mobile phase.[10]
-
-
Possible Cause: Column collapse.
-
Solution: Operating the column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to severe peak fronting. This is often irreversible, and the column will need to be replaced.[9]
-
Chiral Gas Chromatography (GC)
Q: I am observing poor peak shape (tailing) for my chiral amines. Why is this happening?
A:
-
Possible Cause: Adsorption of amines to active sites in the GC system.
-
Possible Cause: Column contamination.
-
Solution: Contaminants can create active sites. Bake out the column at a high temperature (within its specified limits) to remove contaminants.
-
-
Possible Cause: Improper sample derivatization.
-
Solution: For some amines, derivatization (e.g., with trifluoroacetyl groups) can improve volatility and reduce tailing.[2] Ensure the derivatization reaction has gone to completion.
-
NMR Spectroscopy
Q: The signals for my two enantiomers are not resolved after adding a chiral solvating agent (CSA). What can I do?
A:
-
Possible Cause: The chosen CSA is not effective for your amine.
-
Solution: Screen different CSAs. For amines, BINOL-derived phosphoric acids are often effective.[1]
-
-
Possible Cause: Incorrect analyte to CSA ratio.
-
Possible Cause: Poor solvent choice.
-
Solution: The solvent can influence the interactions between the CSA and the analyte. Try different deuterated solvents (e.g., CDCl₃, benzene-d₆, acetonitrile-d₃).[14]
-
-
Possible Cause: Temperature effects.
-
Solution: Acquire the spectrum at different temperatures. Lower temperatures can sometimes improve resolution by favoring the formation of the diastereomeric complexes.
-
Q: My NMR spectrum is showing broad peaks. What could be the reason?
A:
-
Possible Cause: Poor shimming of the NMR spectrometer.
-
Solution: Re-shim the instrument to improve the magnetic field homogeneity.
-
-
Possible Cause: Sample is too concentrated or has poor solubility.
-
Solution: A highly concentrated sample can lead to increased viscosity and peak broadening. Dilute the sample or try a different solvent in which your compound is more soluble.[14]
-
-
Possible Cause: Presence of paramagnetic impurities.
-
Solution: Paramagnetic species can cause significant line broadening. Ensure your sample and NMR tube are clean.
-
Capillary Electrophoresis (CE)
Q: I am not achieving baseline separation of my chiral amine enantiomers. How can I improve the resolution?
A:
-
Possible Cause: Inappropriate chiral selector or concentration.
-
Solution: Cyclodextrins are commonly used chiral selectors in CE.[4] Optimize the type and concentration of the cyclodextrin in the background electrolyte (BGE).
-
-
Possible Cause: Suboptimal pH of the background electrolyte.
-
Solution: The pH of the BGE affects the charge of the amine and the chiral selector, which in turn influences their mobility and interaction. Systematically vary the pH to find the optimal separation window.[15]
-
-
Possible Cause: Inappropriate applied voltage or capillary temperature.
-
Solution: Optimize the separation voltage. A lower voltage may improve resolution but will increase analysis time. Temperature control is crucial as it affects BGE viscosity and complexation constants.[15]
-
Experimental Protocols
Chiral HPLC Method for Enantiomeric Excess Determination
-
Column Selection: Choose an appropriate chiral stationary phase. For many chiral amines, polysaccharide-based columns such as Chiralpak® or Chiralcel® are a good starting point.
-
Mobile Phase Preparation: Prepare the mobile phase using HPLC-grade solvents. A common mobile phase for normal-phase separation of amines is a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) or ethylenediamine (EDA) to improve peak shape. For reversed-phase, a mixture of acetonitrile and a buffered aqueous solution is typically used.
-
System Setup:
-
Install the chiral column in the HPLC system.
-
Set the flow rate, typically between 0.5 and 1.5 mL/min.[3]
-
Set the column temperature, often at or below room temperature (e.g., 25°C) to enhance chiral recognition.
-
Set the UV detector to a wavelength where the analyte has strong absorbance.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the chiral amine sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a racemic standard of the amine to determine the retention times and resolution of the two enantiomers.
-
Inject the sample solution.
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.
-
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
-
Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5-10 mg of the chiral amine analyte in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add the selected chiral solvating agent (e.g., (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate). A typical starting point is a 1:1 to 1:2 molar ratio of analyte to CSA.[1]
-
Gently shake the NMR tube for about 30 seconds to ensure thorough mixing.[1]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.
-
Carefully integrate these two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = (|Integration₁ - Integration₂| / (Integration₁ + Integration₂)) * 100.
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for ee Determination
| Method | Typical Sample Amount | Analysis Time | Advantages | Disadvantages |
| Chiral HPLC | Micrograms to milligrams | 10-60 min | High resolution, high accuracy, widely applicable.[1] | Requires expensive chiral columns, method development can be time-consuming.[1] |
| Chiral GC | Micrograms | 10-40 min | High efficiency for volatile compounds. | Limited to thermally stable and volatile analytes; derivatization may be required.[2] |
| NMR Spectroscopy | 5-10 mg | 5-15 min | Fast, non-destructive, provides structural information. | Lower sensitivity, requires more sample, resolution can be challenging.[1] |
| Capillary Electrophoresis | Nanograms to micrograms | 5-30 min | High efficiency, low sample and reagent consumption.[16] | Reproducibility can be an issue, lower sensitivity for some detectors. |
Visualizations
Caption: Chiral HPLC workflow for ee determination.
Caption: Troubleshooting logic for peak splitting in HPLC.
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 5. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. bre.com [bre.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. bio-rad.com [bio-rad.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Enantioselective Synthesis of (R)-tert-Butyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure β-amino acid derivative, (R)-tert-butyl 3-amino-4-phenylbutanoate, is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereoselective synthesis is of paramount importance, and various catalytic systems have been developed to achieve high yields and enantiopurities. This guide provides an objective comparison of the leading catalytic methods for the synthesis of this target molecule, supported by experimental data from analogous transformations and detailed procedural outlines.
Executive Summary
The primary catalytic routes for the synthesis of this compound and related β-amino esters are asymmetric hydrogenation of a prochiral precursor and biocatalytic transamination of a keto ester. Asymmetric hydrogenation, employing chiral Rhodium (Rh) and Ruthenium (Ru) complexes, offers a well-established and versatile approach. Biocatalysis, utilizing ω-transaminases, represents a modern, highly selective, and environmentally benign alternative. The choice of catalyst is contingent on factors such as substrate availability, desired enantiomeric excess (e.e.), operational simplicity, and cost.
Comparison of Catalytic Performance
The following table summarizes the performance of different catalyst types for the synthesis of this compound and structurally similar β-amino esters. Direct comparative data for the target molecule is limited; therefore, data from closely related substrates are included to provide a representative comparison.
| Catalyst System | Catalyst Example | Substrate | Yield (%) | e.e. (%) | Key Reaction Conditions |
| Rhodium-based | [Rh(COD)(DuPhos)]BF₄ | tert-butyl (E)-3-(acetylamino)-4-phenylbut-2-enoate | >95 | >99 | H₂ (1-10 atm), MeOH, 25-50°C |
| Ruthenium-based | Ru(OAc)₂( (R)-BINAP) | tert-butyl 3-oxo-4-phenylbutanoate (reductive amination) | ~90 | >98 | H₂, NH₃, MeOH, 100 atm, 50°C |
| Biocatalytic | ω-Transaminase (e.g., ATA-117) | tert-butyl 3-oxo-4-phenylbutanoate | >95 | >99.5 | Isopropylamine (amine donor), pH 7.5, 30°C |
Synthetic Pathways Overview
The synthesis of this compound can be achieved through distinct catalytic routes, primarily starting from either a β-enamino ester or a β-keto ester. The choice of starting material dictates the type of catalytic transformation required.
A Comparative Guide to Alternative Synthetic Routes for (R)-tert-Butyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-Butyl 3-amino-4-phenylbutanoate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The efficiency and stereoselectivity of its synthesis are critical for drug development and manufacturing. This guide provides an objective comparison of three prominent alternative synthetic routes to this key intermediate: Asymmetric Mannich Reaction, Biocatalytic Asymmetric Synthesis, and Lipase-Catalyzed Kinetic Resolution. The performance of each route is evaluated based on experimental data, and detailed methodologies for key experiments are provided.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on various factors, including yield, enantiomeric excess (e.e.), diastereomeric ratio (d.r.), reaction time, and the availability of specialized reagents or equipment. The following table summarizes the key performance indicators for the three discussed synthetic approaches.
| Parameter | Asymmetric Mannich Reaction | Biocatalytic Asymmetric Synthesis | Lipase-Catalyzed Kinetic Resolution |
| Key Reagent | (R)-N-tert-Butanesulfinyl Imine | ω-Transaminase | Candida antarctica Lipase B (CAL-B) |
| Starting Materials | Phenylacetaldehyde, (R)-tert-butanesulfinamide, tert-Butyl acetate | tert-Butyl 3-oxo-4-phenylbutanoate, Amine Donor (e.g., Isopropylamine) | Racemic tert-Butyl 3-amino-4-phenylbutanoate, Acyl Donor (e.g., Ethyl Acetate) |
| Yield | High (typically >80%) | High (often >90% conversion) | Theoretical max. 50% for the desired enantiomer |
| Enantiomeric/Diastereomeric Purity | High d.r. (>95:5) | Excellent e.e. (>99%) | Excellent e.e. for both resolved ester and remaining amine (>99%) |
| Reaction Time | Several hours to overnight | Typically 24 hours | Varies (hours to days) |
| Key Advantages | High diastereoselectivity, well-established methodology.[1][2] | High enantioselectivity, green and sustainable, mild reaction conditions. | High enantioselectivity for both enantiomers, commercially available enzyme.[3] |
| Key Disadvantages | Requires stoichiometric chiral auxiliary, multi-step process. | Requires specific keto-ester precursor, enzyme screening may be necessary. | Maximum theoretical yield of 50% for one enantiomer, requires separation of products. |
Synthetic Pathways Overview
The following diagrams illustrate the logical flow of each synthetic route, highlighting the key transformations and intermediates.
Caption: Asymmetric Mannich Reaction Pathway.
Caption: Biocatalytic Asymmetric Synthesis Pathway.
Caption: Lipase-Catalyzed Kinetic Resolution Pathway.
Experimental Protocols
Asymmetric Mannich Reaction using (R)-N-tert-Butanesulfinyl Imine
This method relies on the highly diastereoselective addition of a tert-butyl acetate enolate to an (R)-N-tert-butanesulfinyl imine derived from phenylacetaldehyde. The chiral sulfinyl group directs the nucleophilic attack, leading to the desired (R)-stereochemistry at the C3 position.[1][2]
Step 1: Synthesis of (R)-N-tert-Butanesulfinyl Imine
-
To a solution of phenylacetaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) is added (R)-tert-butanesulfinamide (1.05 eq).
-
A dehydrating agent, such as copper(II) sulfate or magnesium sulfate, is added to the mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The solid is filtered off, and the solvent is removed under reduced pressure to yield the crude (R)-N-tert-butanesulfinyl imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Mannich Addition
-
In a separate flask, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
tert-Butyl acetate (1.2 eq) is then added dropwise to the LDA solution at -78 °C and stirred for 30 minutes to generate the lithium enolate.
-
A solution of the (R)-N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF is added slowly to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for several hours until the reaction is complete.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
The resulting N-sulfinyl-β-amino ester is purified by column chromatography. High diastereomeric ratios (typically >95:5) are often observed.[4]
Step 3: Deprotection of the Sulfinyl Group
-
The purified N-sulfinyl-β-amino ester is dissolved in methanol.
-
A solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in dioxane) is added.
-
The mixture is stirred at room temperature until the deprotection is complete.
-
The solvent is removed under reduced pressure, and the residue is neutralized to afford this compound.
Biocatalytic Asymmetric Synthesis using ω-Transaminase
This green and highly enantioselective method employs an ω-transaminase to directly convert the corresponding keto ester, tert-butyl 3-oxo-4-phenylbutanoate, into the desired (R)-amine.[5] The use of commercially available enzyme screening kits, such as the Codex® ATA Screening Kit, can facilitate the identification of a suitable transaminase.[6][7][8]
General Screening Protocol using Codex® ATA Screening Kit:
-
Preparation of Reagent Solution: A solution containing a buffer (e.g., triethanolamine), an amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP) is prepared in deionized water. The pH is adjusted to the optimal range for the enzymes (typically around 7.5-8.5).[6]
-
Enzyme Preparation: Approximately 10 mg of each ω-transaminase from the screening kit (e.g., ATA-117 for (R)-selectivity) is weighed into separate reaction vials.[6][9]
-
Substrate Preparation: A stock solution of tert-butyl 3-oxo-4-phenylbutanoate is prepared in a water-miscible organic solvent like DMSO.[6]
-
Reaction Setup: The reagent solution is added to each vial containing the enzyme, followed by the addition of the substrate stock solution to initiate the reaction.
-
Reaction Conditions: The reactions are typically incubated at a controlled temperature (e.g., 30-40 °C) with agitation for 24 hours.[6]
-
Work-up and Analysis: After the reaction period, the mixture is worked up by extraction with an organic solvent. The conversion and enantiomeric excess of the product are determined by chiral HPLC or GC analysis.
Preparative Scale Synthesis:
-
Once a suitable ω-transaminase is identified, the reaction can be scaled up.
-
A buffered solution containing the amine donor and PLP is prepared.
-
The selected ω-transaminase and the keto-ester substrate are added.
-
The reaction is stirred at the optimal temperature and pH until maximum conversion is achieved.
-
The product is then extracted and purified. This method often yields the desired (R)-amine with excellent enantiomeric excess (>99%).[5]
Lipase-Catalyzed Kinetic Resolution
This chemoenzymatic approach involves the enantioselective acylation of racemic tert-butyl 3-amino-4-phenylbutanoate using a lipase, most commonly Candida antarctica Lipase B (CAL-B), in an organic solvent.[3] The lipase preferentially acylates one enantiomer (typically the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted.
General Protocol for Lipase-Catalyzed Kinetic Resolution:
-
Reaction Setup: Racemic tert-butyl 3-amino-4-phenylbutanoate (1.0 eq) and an acyl donor (e.g., ethyl acetate, vinyl acetate) are dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether, hexane).
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435) is added to the solution.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 40-50 °C) with shaking.
-
Monitoring: The progress of the reaction is monitored by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
Work-up and Separation: Once the desired conversion is reached, the enzyme is filtered off.
-
The filtrate is concentrated, and the resulting mixture of the unreacted (R)-amine and the acylated (S)-amine can be separated by column chromatography or by an acid-base extraction procedure. This method can provide both enantiomers with high optical purity.[3]
Conclusion
Each of the presented alternative synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages. The Asymmetric Mannich reaction provides a reliable, high-yielding route with excellent diastereocontrol. The Biocatalytic Asymmetric Synthesis stands out for its exceptional enantioselectivity, operational simplicity, and environmentally friendly nature, making it a highly attractive option for industrial applications. The Lipase-Catalyzed Kinetic Resolution offers a practical method to obtain both enantiomers with high purity from a racemic mixture, which can be advantageous if both stereoisomers are of interest. The ultimate choice of synthesis will depend on the specific requirements of the research or development project, including scale, cost, time constraints, and the availability of specialized materials and expertise.
References
- 1. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of δ-amino acid derivatives via diastereoselective vinylogous Mannich reactions between N-tert-butanesulfinyl imines and dioxinone-derived lithium dienolate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. studylib.net [studylib.net]
- 8. codexis.com [codexis.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Groups for β-Amino Acids: Efficacy of Boc, Cbz, and Fmoc
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental in the synthesis of peptides and other complex molecules incorporating β-amino acids. The choice of protecting group significantly impacts reaction yields, enantiomeric purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of three widely used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—with a focus on their application to β-amino acids, supported by experimental data and detailed protocols.
At a Glance: Key Characteristics of Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Orthogonality & Stability |
| Boc | Acidic (e.g., TFA, HCl)[1] | Stable to bases and nucleophiles; orthogonal to Fmoc and Cbz.[2] | |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH).[3] | Stable to mild acid and base; orthogonal to Boc and Fmoc.[4] | |
| Fmoc | Basic (e.g., Piperidine in DMF)[5] | Stable to acids and catalytic hydrogenation; orthogonal to Boc and Cbz.[2] |
Quantitative Data Summary
The following tables summarize indicative yields for the protection and deprotection of β-amino acids using Boc, Cbz, and Fmoc protecting groups, based on available literature. It is important to note that yields can vary significantly depending on the specific β-amino acid, reagents, and reaction conditions.
Table 1: Indicative Yields for the Protection of β-Amino Acids
| Protecting Group | β-Amino Acid Example | Reagent | Solvent | Yield (%) | Reference |
| Boc | Homologation of α-amino acids | Boc₂O, DMAP, Et₃N | CH₂Cl₂ | Good | [6] |
| Cbz | General procedure | Cbz-Cl, NaHCO₃/Na₂CO₃ | Water/Organic | High | [7] |
| Fmoc | β-Alanine | Fmoc-Cl, Thionyl Chloride, HBTA | THF | 78.5 | [8] |
Table 2: Indicative Yields for the Deprotection of N-protected β-Amino Acids
| Protecting Group | Deprotection Method | Typical Yield (%) | Notes | Reference |
| Boc | TFA in DCM | >95 | For peptides, generally high yielding.[1] | [1] |
| Cbz | Catalytic Hydrogenolysis | >90 | Generally clean and high-yielding.[9] | [9] |
| Fmoc | 20% Piperidine in DMF | >98 | For peptides, typically very efficient.[10] | [10] |
Table 3: Racemization Potential
| Protecting Group | Racemization Potential | Notes | Reference |
| Boc | Can be significant | Highly dependent on coupling reagents and conditions. | [] |
| Cbz | Low | Especially in solution-phase synthesis, urethane structure suppresses oxazolone formation.[4] | [4] |
| Fmoc | A known issue | Particularly for C-terminal cysteine and histidine in α-amino acids. | [] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of β-amino acids are provided below. These protocols are generalized and may require optimization for specific substrates.
Boc Protection of β-Amino Acids
This protocol describes a general procedure for the N-protection of a β-amino acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
β-Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane/Water or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1M HCl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-amino acid in a mixture of dioxane and 1M NaOH solution (or THF and water with Et₃N).
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (typically 1.1-1.5 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Add water to the residue and wash with a nonpolar solvent like hexane to remove unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the N-Boc-β-amino acid.
Boc Deprotection
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-β-amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the N-Boc-β-amino acid in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the solution under reduced pressure.
-
Add cold diethyl ether to precipitate the deprotected β-amino acid salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Cbz Protection of β-Amino Acids
This protocol describes the N-protection of a β-amino acid using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
Materials:
-
β-Amino acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) and/or Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether or other suitable organic solvent
-
1M HCl solution
Procedure:
-
Dissolve the β-amino acid in an aqueous solution of Na₂CO₃/NaHCO₃.
-
Cool the solution to 0 °C.
-
Add Cbz-Cl (typically 1.1-1.2 equivalents) dropwise while maintaining the pH between 8 and 10.
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours, then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 1M HCl at 0 °C.
-
The N-Cbz-β-amino acid will precipitate out of solution or can be extracted with an organic solvent.
-
Collect the product by filtration or after extraction and drying of the organic phase.
Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using catalytic hydrogenation.
Materials:
-
N-Cbz-β-amino acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the N-Cbz-β-amino acid in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected β-amino acid.
Fmoc Protection of β-Amino Acids
This protocol describes a general procedure for the N-protection of a β-amino acid using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Materials:
-
β-Amino acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate (EtOAc)
-
1M HCl solution
Procedure:
-
Dissolve the β-amino acid in an aqueous solution of Na₂CO₃ or NaHCO₃.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (typically 1.1 equivalents) in dioxane or acetone dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, dilute with water and wash with ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Fmoc-β-amino acid.
Fmoc Deprotection
This protocol outlines the removal of the Fmoc group using piperidine.
Materials:
-
N-Fmoc-β-amino acid
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-β-amino acid in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the deprotection by TLC.
-
Upon completion, the deprotected β-amino acid can be isolated by precipitation with a suitable anti-solvent or by standard workup procedures to remove the piperidine and dibenzofulvene-piperidine adduct.
Visualizing the Workflow: Protection and Deprotection Strategies
The following diagrams, generated using Graphviz, illustrate the general workflows for the protection and deprotection of β-amino acids with Boc, Cbz, and Fmoc groups.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Transaminases for Chiral β-Amino Acid Synthesis: A Performance Benchmark
For researchers, scientists, and drug development professionals, the enzymatic synthesis of enantiomerically pure β-amino acids is a cornerstone of modern pharmaceutical development. Transaminases, with their high stereoselectivity, are powerful biocatalysts in this arena. This guide provides an objective comparison of the performance of several key transaminases for the synthesis of β-amino acids, supported by experimental data and detailed protocols to aid in enzyme selection and experimental design.
Optically pure β-amino acids are critical building blocks for a wide array of pharmaceuticals, including antiviral and anticancer drugs, as well as peptide-based therapeutics.[1][2] The use of transaminases (TAs), also known as aminotransferases, offers a green and efficient alternative to traditional chemical synthesis routes for producing these valuable chiral compounds.[2][3] These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, enabling both the kinetic resolution of racemic β-amino acids and the asymmetric synthesis from prochiral β-keto acids.[2][4]
This guide focuses on benchmarking the performance of several well-known and commercially available transaminases, including both (R)-selective and (S)-selective enzymes, to provide a comparative overview of their efficacy in β-amino acid synthesis.
Comparative Performance of Selected Transaminases
The selection of an appropriate transaminase is critical and depends on the desired stereochemistry of the product, the substrate scope, and the process conditions. The following table summarizes key performance indicators for several transaminases based on available literature data. It is important to note that the data presented is compiled from various sources and experimental conditions may differ.
| Enzyme (Source Organism) | Type | Substrate | Amino Donor | Key Performance Metrics | Reference |
| ATA-117 (Arthrobacter sp.) | (R)-selective (engineered) | Pro-sitagliptin ketone | Isopropylamine | 92% yield, >99.95% ee | [5] |
| Transaminase (Arthrobacter sp. KNK168) | (R)-selective | 3,4-dimethoxyphenylacetone | (R)-1-Phenylethylamine | 82% conversion, >99% ee | [6] |
| CvTA (Chromobacterium violaceum) | (S)-selective | rac-5-(4-bromophenyl)-5-oxopentanoic acid | Isopropylamine | 48% conversion, >99% ee (for (R)-amine) | [7] |
| VfuT (Vibrio fluvialis) | (S)-selective | (R)-ethyl 5-methyl 3-oxooctanoate | Not specified | 60-fold increase in initial velocity (engineered) | [8] |
| BgT (Burkholderia graminis) | (S)-selective | rac-β-phenylalanine | Pyruvate | Specific Activity: 3.1 U/mg, Km: 2.88 mM, kcat: 91.57 min⁻¹, >99% ee for (R)-β-phenylalanine | [9] |
Note: "ee" refers to enantiomeric excess. The data for ATA-117 is for an α-amino acid synthesis, but it is a widely used (R)-selective transaminase and serves as an important benchmark. The data for the Vibrio fluvialis transaminase is for a β-keto ester, demonstrating its potential for β-amino acid precursor synthesis.
Experimental Workflow and Protocols
To ensure reproducible and comparable results when evaluating transaminases, standardized experimental protocols are essential. The following sections provide detailed methodologies for key experiments.
Protocol 1: Determination of Transaminase Activity
This protocol describes a general method for determining the specific activity of a transaminase using a β-amino acid as the amino donor and pyruvate as the amino acceptor. The formation of the product, acetophenone (when using (S)-α-methylbenzylamine as a model substrate), can be monitored by HPLC.
Materials:
-
Transaminase preparation (cell-free extract or purified enzyme)
-
(S)-α-methylbenzylamine (or the β-amino acid of interest)
-
Pyruvate
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Perchloric acid (10%)
-
HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 10 mM of the amino donor (e.g., (S)-α-methylbenzylamine or the β-amino acid), 10 mM pyruvate, and 0.1 mM PLP.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of the transaminase preparation (e.g., 0.005 mg/mL of purified enzyme).[10] The total reaction volume is typically 200-500 µL.[10]
-
Incubate the reaction at the set temperature with shaking for a defined period (e.g., 30 minutes).[10]
-
Stop the reaction by adding an equal volume of 10% perchloric acid.[10]
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of acetophenone (or the corresponding β-keto acid) formed.
-
Calculate the specific activity in U/mg, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: Determination of Enantiomeric Excess (ee%)
This protocol outlines the determination of the enantiomeric excess of the produced β-amino acid or the remaining substrate after kinetic resolution using chiral HPLC.
Materials:
-
Reaction sample (quenched)
-
Chiral HPLC column (e.g., crown ether-based or macrocyclic glycopeptide-based)[11][12]
-
Mobile phase (e.g., methanol:water with 0.1% formic acid, composition to be optimized for specific separation)[12]
-
HPLC system with a UV or mass spectrometry (MS) detector
Procedure:
-
Prepare the sample from the enzymatic reaction, ensuring it is properly quenched and filtered.
-
If necessary, perform a derivatization step to improve detection or separation. For example, derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) allows for UV detection at 340 nm and separation on a standard C18 column.[13]
-
Inject the prepared sample onto the chiral HPLC column.
-
Elute the enantiomers using an isocratic or gradient mobile phase optimized for the specific β-amino acid.
-
Detect the separated enantiomers using a UV or MS detector.
-
Integrate the peak areas for each enantiomer in the resulting chromatogram.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
Signaling Pathways and Logical Relationships
The core of the transaminase-catalyzed reaction is a ping-pong bi-bi mechanism, which involves two half-reactions. This can be visualized as a signaling pathway where the enzyme acts as a central hub, shuttling the amino group from the donor to the acceptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 6. Microbial synthesis of chiral amines by (R)-specific transamination with Arthrobacter sp. KNK168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redesigning and characterizing the substrate specificity and activity of Vibrio fluvialis aminotransferase for the synthesis of imagabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-ksbbj.or.kr [e-ksbbj.or.kr]
- 11. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for Chiral Purity of Sitagliptin Intermediates
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric purity of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical quality attribute, as the desired therapeutic activity resides in the (R)-enantiomer, while the (S)-enantiomer is considered an impurity.[1] The synthesis of sitagliptin involves chiral intermediates, and ensuring the enantiomeric purity throughout the manufacturing process is paramount for the safety and efficacy of the final drug product.[2][3] This guide provides an objective comparison of validated analytical methods for determining the chiral purity of sitagliptin and its intermediates, supported by experimental data from various studies.
Comparison of Analytical Method Performance
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques employed for the chiral separation of sitagliptin. The choice of method often depends on factors such as desired run time, solvent consumption, and separation efficiency. The following tables summarize the performance of various validated methods.
Table 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods
| Parameter | Method 1 | Method 2 |
| Column | Chiralpak IC (250 mm × 4.6 mm, 5 µm)[4] | Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)[5] |
| Mobile Phase | 10 mM Ammonium acetate with 0.05% Diethylamine – Acetonitrile (40:60 v/v)[4] | 3 M Potassium di-hydrogen phosphate buffer (pH 4.0) – Methanol – Acetonitrile (60:30:10 v/v/v)[5] |
| Linearity Range | 0.0003 - 0.0045 mg/mL[4] | 30 - 300 ng/mL[5] |
| Correlation Coefficient (r²) | 0.9991[4] | 0.9996[5] |
| LOD | 0.0001 mg/mL[4] | 8 ng/mL[5] |
| LOQ | 0.0003 mg/mL[4] | 30 ng/mL[5] |
| Accuracy (% Recovery) | 95.7 - 101.7%[4] | 99.06 - 100.2%[5] |
| Resolution | > 3.0[4] | > 3.0[5] |
Table 2: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) Methods
| Parameter | NP-HPLC Method | SFC Method |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[6] | Chiralcel OD (250 mm x 4.6 mm, 10 µm)[7] |
| Mobile Phase | n-Heptane:Ethanol:Diethylamine (35:65:0.1, v/v/v)[6] | Supercritical CO₂:Methanol with 0.2% TFA and 0.2% DEA (90:10)[7] |
| Linearity Range | 400 - 2250 ng/mL[6] | 9 - 200 µg/mL[7] |
| Correlation Coefficient (r²) | Not Specified | 0.9998 ((S)-enantiomer), 0.9999 (Sitagliptin)[7] |
| LOD | 150 ng/mL[6] | 3 µg/mL[7] |
| LOQ | 400 ng/mL[6] | 9 µg/mL[7] |
| Accuracy (% Recovery) | Within 107%[6] | Not Specified |
| Resolution | Not Specified | 3.2[7] |
SFC offers advantages such as shorter equilibration times, higher separation efficiency, and reduced use of organic solvents, making it an environmentally friendly option compared to conventional normal-phase liquid chromatography.[7][8]
Experimental Workflow and Logic
The validation of an analytical method for chiral purity follows a structured workflow to ensure its suitability for its intended purpose, in accordance with ICH guidelines.[4][9]
Caption: Workflow for the development and validation of an analytical method for chiral purity analysis.
Detailed Experimental Protocols
The following are detailed protocols for some of the key experiments cited in this guide.
Protocol 1: RP-HPLC Method using Chiralpak IC [4]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 10 mM ammonium acetate with 0.05% diethylamine and acetonitrile in a 40:60 (v/v) ratio. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
A stock solution of the sitagliptin sample is prepared in the mobile phase.
-
Working standard solutions and calibration standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations. For instance, a test concentration of 2 mg/mL for sitagliptin can be used, spiked with the (S)-enantiomer at various levels for validation experiments.[4]
-
Protocol 2: RP-HPLC Method using Chiralcel OD-RH [5]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 3 M potassium di-hydrogen phosphate buffer (pH adjusted to 4.0), methanol, and acetonitrile in a 60:30:10 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 267 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare sample solutions in the mobile phase to achieve the desired concentration for analysis.
-
Protocol 3: SFC Method using Chiralcel OD [7]
-
Instrumentation: Supercritical Fluid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralcel OD (250 mm × 4.6 mm, 10 µm).
-
Mobile Phase: A mixture of supercritical carbon dioxide and methanol containing 0.2% trifluoroacetic acid and 0.2% diethylamine in a 90:10 ratio.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Backpressure: 18.62 MPa.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 6 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent to prepare a stock solution. Further dilutions are made to fall within the linear range of the method.
-
Conclusion
A variety of robust and reliable analytical methods have been developed and validated for the determination of the chiral purity of sitagliptin and its intermediates. RP-HPLC methods are widely used and well-established, offering excellent resolution and sensitivity.[4][5] NP-HPLC and SFC provide alternative approaches, with SFC being a "greener" and often faster technique.[6][7][8] The selection of a specific method should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided data and protocols offer a solid foundation for researchers and drug development professionals to make informed decisions for their analytical needs in ensuring the quality of sitagliptin.
References
- 1. phenomenex.com [phenomenex.com]
- 2. EP2647624A1 - Intermediates of sitagliptin and preparation process thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. daneshyari.com [daneshyari.com]
- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 8. selvita.com [selvita.com]
- 9. researchgate.net [researchgate.net]
Cost-benefit analysis of different synthetic pathways to sitagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of the primary synthetic routes to sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The evolution of sitagliptin's synthesis from a traditional chemical process to a highly efficient biocatalytic route offers a compelling case study in the advancement of pharmaceutical manufacturing. This comparison focuses on three core methodologies: the first-generation chemical synthesis, the second-generation "green" chemical synthesis, and the third-generation enzymatic synthesis.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the different synthetic pathways to sitagliptin, offering a clear comparison of their efficiency and environmental impact.
| Metric | First-Generation (Chemical) | Second-Generation (Green Chemical) | Third-Generation (Enzymatic) |
| Overall Yield | ~52%[1] | Up to 65%[2] | ~92% (for the key transamination step)[1] |
| Number of Steps | 8[1] | 3 (one-pot for intermediate)[3] | 1 (for the key chiral amine formation) |
| Key Catalyst/Enzyme | Ruthenium-based catalyst | Rhodium-based catalyst (e.g., Rh(I)/tBu JOSIPHOS)[2][3] | Engineered Transaminase (e.g., ATA-117)[1] |
| Waste Generation | Significant | Reduced by 19% compared to Gen 1[4] | Significantly reduced, elimination of heavy metals[4] |
| Productivity | Baseline | Increased by 53% over Gen 1[4] | - |
| Key Challenges | Use of hazardous reagents, multiple steps, significant waste[1][3] | Use of expensive and toxic heavy metal catalyst[3] | Enzyme stability and cost, though recyclability improves economics[5] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each major synthetic route to sitagliptin.
First-Generation Synthesis
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Strategies for Chiral β-Amino Esters
Chiral β-amino esters are crucial building blocks in modern organic synthesis and drug development. Their incorporation into molecules can significantly influence biological activity and conformational properties. Notably, they are precursors to β-lactam antibiotics and form the backbone of β-peptides, which exhibit enhanced stability against enzymatic degradation compared to their α-peptide counterparts.[1][2] The growing demand for enantiomerically pure β-amino acids has driven the development of numerous synthetic strategies.
This guide provides a comparative overview of the most prevalent and efficient methods for synthesizing chiral β-amino esters: Asymmetric Hydrogenation, Asymmetric Conjugate Addition, Asymmetric Mannich Reaction, and Enzymatic Kinetic Resolution. We present a summary of their performance through comparative data tables and include detailed experimental protocols for key methodologies to facilitate their application in a research setting.
Caption: Overview of major synthetic pathways to chiral β-amino esters.
Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most direct and atom-economical methods for producing chiral β-amino esters. This approach typically involves the hydrogenation of prochiral β-enamino esters or their N-acylated derivatives using a chiral transition metal catalyst, most commonly based on rhodium or ruthenium with chiral phosphine ligands.[1][3] The development of catalysts like those based on DuPhos, BICP, and Josiphos ligands has enabled highly enantioselective transformations under relatively mild conditions.[2][4][5] A significant advantage is the ability to directly hydrogenate unprotected β-enamino esters, which avoids the need for protection and deprotection steps.[4][6]
Comparative Data for Asymmetric Hydrogenation
| Substrate (β-Enamino Ester) | Catalyst System | Yield (%) | ee (%) | Reference |
| Methyl 3-amino-2-butenoate | [Rh(COD)₂]BF₄ / (R,S)-Josiphos | 99 | 95 | [4] |
| Ethyl 3-amino-3-phenylpropenoate | [Rh(COD)₂]BF₄ / (R,S)-Josiphos | 99 | 94 | [4] |
| Methyl (E)-3-acetamino-2-butenoate | [Rh(COD)(Me-DuPhos)]BF₄ | >99 | 98.0 | [2][5] |
| Methyl (E)-3-acetamino-2-pentenoate | [Rh(COD)(Et-DuPhos)]BF₄ | >99 | 99.6 | [5] |
| Methyl (E)-3-benzoylamino-3-phenylacrylate | [Rh(COD)(BICP)]BF₄ | >99 | 95.2 | [2] |
Experimental Protocol: Rh-Catalyzed Hydrogenation of Unprotected β-Enamino Esters [4]
A solution of the β-enamino ester substrate (1.0 mmol) and the chiral rhodium catalyst (e.g., [Rh(COD)₂]BF₄ with a Josiphos-type ligand, 0.3 mol%) in a suitable solvent (e.g., 2,2,2-trifluoroethanol (TFE), 2 mL) is prepared in a glovebox. The solution is transferred to an autoclave. The autoclave is purged with hydrogen gas and then pressurized to 100 psig H₂. The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours). After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the chiral β-amino ester. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Asymmetric Conjugate (Michael) Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the synthesis of β-amino esters and their precursors. In this context, the reaction often involves the conjugate addition of a carbon nucleophile (e.g., from a β-keto ester or dialkyl malonate) to a nitroalkene. The resulting adduct can then be reduced to the corresponding β-amino ester. These reactions are frequently catalyzed by chiral organocatalysts, such as primary β-amino alcohols or thiourea derivatives, which activate the reactants through non-covalent interactions.[7][8]
Comparative Data for Organocatalyzed Michael Addition
| Nucleophile | Nitroalkene | Catalyst (mol%) | Yield (%) | dr | ee (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | Amino amide (5) | 93 | 99:1 | 98 | [9] |
| Diethyl malonate | trans-β-Nitrostyrene | Amino alcohol (20) | 99 | - | 99 | [8] |
| Ethyl 2-methyl-3-oxobutanoate | 1-Nitro-3-phenylprop-1-ene | Amino amide (20) | 99 | 97:3 | 96 | [10] |
| Ethyl 2-oxocyclohexanecarboxylate | (E)-2-(2-nitrovinyl)thiophene | Amino amide (5) | 99 | 99:1 | 97 | [9] |
Experimental Protocol: Organocatalyzed Michael Addition to a Nitroalkene [8]
To a solution of the nitroalkene (0.25 mmol) and the β-keto ester (0.30 mmol) in a solvent such as isopropyl ether (i-Pr₂O, 0.5 mL) at a specified temperature (e.g., -30 °C), the chiral amino alcohol organocatalyst (20 mol%) is added. The reaction mixture is stirred for a set duration (e.g., 40 hours) and monitored by TLC. Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (e.g., using a hexane/ethyl acetate eluent) to afford the Michael adduct. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR and chiral HPLC analysis, respectively.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction provides a highly convergent route to β-amino esters, typically through a one-pot, three-component condensation of an aldehyde, an amine, and a suitable enolate precursor like a malonate ester or a ketene silyl acetal.[11][12] The reaction is often promoted by chiral bifunctional organocatalysts, such as squaramide or thiourea derivatives of cinchona alkaloids, which can simultaneously activate the imine electrophile and the enolate nucleophile.[13][14] This strategy allows for the construction of complex β-amino acid derivatives with high stereocontrol.
Comparative Data for Asymmetric Mannich Reactions
| Aldehyde | Amine | Nucleophile | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | 2-Amino-1,3,4-thiadiazole | Dimethyl malonate | 61 | 99 | [13] |
| 4-Chlorobenzaldehyde | 2-Amino-1,3,4-thiadiazole | Diethyl malonate | 54 | 95 | [13] |
| 2-Naphthaldehyde | 2-Amino-1,3,4-thiadiazole | Dimethyl malonate | 59 | 96 | [13] |
| 4-Methylbenzaldehyde | N-Boc | Ketene silyl acetal | 91 | 96 | [12] |
Experimental Protocol: Three-Component Asymmetric Mannich Reaction [13]
A mixture of the aldehyde (1.2 mmol), amine (1.0 mmol), malonate ester (1.5 mmol), and a chiral squaramide cinchona alkaloid catalyst (10 mol%) is prepared in a vial with a suitable solvent (e.g., toluene, 2.0 mL). The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for an extended period (e.g., 90–110 hours). After the reaction is complete (as monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the desired β-amino ester derivative. The enantiomeric excess is determined by chiral HPLC analysis.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiopure compounds from a racemic mixture. For β-amino esters, this is commonly achieved using lipases, such as Candida antarctica Lipase A (CalA) or Lipase B (CAL-B), which selectively catalyze the hydrolysis or acylation of one enantiomer over the other.[15][16][17] This leaves one enantiomer as the unreacted ester and the other as the hydrolyzed acid or acylated amide. A more advanced approach is Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is racemized in situ using a chemical catalyst (e.g., a heterogeneous palladium catalyst), theoretically allowing for a 100% yield of a single enantiomer product.[18][19][20]
Comparative Data for Enzymatic Kinetic Resolution
| Substrate (Racemic) | Enzyme | Method | Product | Yield (%) | ee (%) | Reference |
| Propyl β-phenylalaninate | CalA | DKR with Pd catalyst | (S)-N-acylated ester | >99 | >99 | [18] |
| Methyl cis-2-aminocycloheptanecarboxylate | CalA | EKR (acylation) | (1R,2S)-N-acylated ester | ~50 | >99 | [15] |
| Ethyl 2-amino-5-hydroxy-5-methylhexanoate | CAL-B | EKR (hydrolysis) | (2R,5S)-ester (unreacted) | 29 | 54 | [16] |
| Propyl β-phenylalaninate | CalA | EKR (acylation) | (S)-N-acylated ester | >40 (in 30 min) | >99 | [18] |
Experimental Protocol: Lipase-Catalyzed Dynamic Kinetic Resolution (DKR) [18]
In a reaction vessel, the racemic β-amino ester (e.g., propyl β-phenylalaninate, 72.5 mM), an acylating agent (e.g., 2,2,2-trifluoro-ethyl butyrate (TFEB), 0.6 equiv.), the racemization catalyst (e.g., a heterogeneous Pd catalyst), and the enzyme (e.g., immobilized CalA, 30 mg) are combined in a suitable organic solvent (e.g., diisopropyl ether, 2 mL). The mixture is heated (e.g., to 70 °C) and stirred. The reaction progress, yield, and enantioselectivity are monitored over time by taking aliquots and analyzing them by GC or HPLC. Upon completion, the heterogeneous catalysts (enzyme and Pd) are filtered off. The solvent is removed in vacuo, and the product is purified by chromatography to isolate the enantiopure N-acylated β-amino ester.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 6. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]
- 7. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 9. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 20. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-tert-Butyl 3-amino-4-phenylbutanoate and Alternative Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. Among the myriad of available synthons, (R)-tert-Butyl 3-amino-4-phenylbutanoate, a valuable β-amino acid ester, has garnered significant attention as a precursor for a range of biologically active molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.
This guide provides an objective comparison of this compound with other prominent chiral building blocks and synthetic strategies for accessing chiral β-amino acids. The comparison is supported by experimental data from peer-reviewed literature, with a focus on yield, enantiomeric excess (ee), and reaction conditions.
Performance Comparison in Asymmetric Synthesis of β-Amino Esters
The enantioselective synthesis of β-amino esters is a cornerstone of many pharmaceutical syntheses. Two leading methodologies, asymmetric hydrogenation of enamines and enzymatic transamination of β-keto esters, offer competitive routes to these valuable intermediates. Below is a comparative summary of these approaches for producing chiral β-amino esters, highlighting the performance of catalysts and enzymes that lead to products structurally related to this compound.
Table 1: Comparison of Asymmetric Hydrogenation and Enzymatic Transamination for the Synthesis of Chiral β-Amino Esters
| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | ee (%) | Key Reaction Conditions |
| Asymmetric Hydrogenation | Rh(I) / tBu-JOSIPHOS | (Z)-3-amino-1-(...)-4-(...)-but-2-en-1-one | Sitagliptin precursor (a β-amino amide) | >95 | >99 | 0.15 mol% catalyst, 100 psig H₂, MeOH, 50 °C[1] |
| Asymmetric Hydrogenation | Rh complex with Josiphos-type ligand | Unprotected β-enamine esters | Various β-amino esters | High | 93-97 | 0.3 mol% catalyst, 100 psig H₂, TFE (for esters)[2][3] |
| Enzymatic Transamination | Transaminase from Roseomonas deserti (TARO) | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid ethyl ester (Sitagliptin intermediate) | 72-91 | >99 | Whole-cell biocatalyst, benzylamine as amino donor, pH and buffer optimization[4] |
| Enzymatic Transamination | ω-Transaminase from Vibrio fluvialis JS17 | Acetophenone | (S)-α-methylbenzylamine | 92.1 | >99 | Whole-cell biocatalyst, 300 mM L-alanine as amino donor, pyruvate removal system[5] |
Logical Workflow for Chiral β-Amino Acid Synthesis
The selection of a synthetic strategy for a chiral β-amino acid is often guided by factors such as the desired stereochemistry, the availability of starting materials, and the scalability of the process. The following diagram illustrates a typical decision-making workflow.
Caption: A decision-making workflow for the synthesis of chiral β-amino acids.
Signaling Pathway Analogy: Catalyst/Enzyme Action in Asymmetric Synthesis
While not a biological signaling pathway, the mechanism of asymmetric catalysis can be conceptually illustrated in a similar manner, where the chiral ligand or enzyme active site "signals" the desired stereochemical outcome to the reacting substrates.
Caption: Conceptual illustration of asymmetric induction by a chiral catalyst or enzyme.
Detailed Experimental Protocols
Rhodium-Catalyzed Asymmetric Hydrogenation of an Unprotected β-Enamine Ester
This protocol is a general representation based on the highly efficient synthesis of β-amino esters.[2][3]
Materials:
-
Unprotected β-enamine ester (1.0 mmol)
-
[Rh(COD)₂]BF₄ (0.003 mmol, 0.3 mol%)
-
Josiphos-type ligand (e.g., SL-J005-1) (0.0033 mmol, 0.33 mol%)
-
2,2,2-Trifluoroethanol (TFE), degassed (5 mL)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a glass vial equipped with a magnetic stir bar is charged with [Rh(COD)₂]BF₄ and the Josiphos-type ligand.
-
Degassed TFE (2 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
In a separate vial, the unprotected β-enamine ester is dissolved in degassed TFE (3 mL).
-
The catalyst solution is transferred to the substrate solution.
-
The vial is placed in a pressure reactor, which is then sealed, purged with hydrogen, and pressurized to 100 psig.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reactor is vented, and the solvent is removed under reduced pressure.
-
The residue is purified by silica gel chromatography to afford the chiral β-amino ester.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Whole-Cell Biocatalytic Asymmetric Transamination of a β-Keto Ester
This protocol is a general representation for the synthesis of a chiral β-amino ester using a whole-cell biocatalyst expressing a transaminase.[4]
Materials:
-
β-Keto ester (e.g., ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate) (50 mM)
-
Whole cells expressing a suitable (R)- or (S)-selective transaminase
-
Amino donor (e.g., benzylamine or L-alanine) (e.g., 250 mM)
-
Pyridoxal 5'-phosphate (PLP) (1 mM)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
(Optional) Co-enzyme regeneration system (e.g., formate dehydrogenase and sodium formate if an aldehyde reductase is used to remove by-product)
Procedure:
-
A suspension of the whole-cell biocatalyst is prepared in the potassium phosphate buffer.
-
PLP is added to the cell suspension and incubated for 30 minutes at 30 °C with gentle shaking.
-
The β-keto ester substrate and the amino donor are added to the reaction mixture.
-
If applicable, the components of the co-enzyme regeneration system are added.
-
The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with agitation for 24-48 hours.
-
The reaction progress is monitored by HPLC or GC analysis.
-
Upon completion, the reaction mixture is acidified (e.g., with HCl to pH 2) to stop the reaction and precipitate the cells.
-
The mixture is centrifuged, and the supernatant is collected.
-
The pH of the supernatant is adjusted to basic (e.g., pH 9-10) with NaOH.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Concluding Remarks
This compound remains a highly relevant and effective chiral building block for the synthesis of complex molecules. However, the landscape of asymmetric synthesis is continually evolving. As demonstrated, both advanced transition-metal catalysis, such as rhodium-catalyzed asymmetric hydrogenation, and biocatalysis with engineered enzymes like transaminases, provide powerful and often more direct routes to the desired chiral β-amino acids. The choice of methodology will ultimately depend on a careful consideration of factors including substrate scope, catalyst/enzyme availability and cost, process safety, and the desired level of stereochemical purity. For industrial applications, the atom economy and reduced number of synthetic steps offered by direct asymmetric catalysis often present a significant advantage over classical approaches that may rely on chiral auxiliaries or resolutions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Green chemistry approaches to the synthesis of sitagliptin and its intermediates
The synthesis of sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, has become a showcase for the successful implementation of green chemistry principles in pharmaceutical manufacturing.[1][2] Early synthetic routes have been superseded by more efficient, cost-effective, and environmentally benign processes that significantly reduce waste and improve safety. This guide provides a detailed comparison of the leading green chemistry approaches to sitagliptin synthesis, with a focus on a rhodium-catalyzed asymmetric hydrogenation and a biocatalytic transamination, providing key performance indicators and experimental methodologies.
Key Synthetic Approaches at a Glance
The two most prominent green synthetic routes to sitagliptin diverge in their method for stereoselectively introducing the chiral amine. The first, a chemo-catalytic approach, relies on the asymmetric hydrogenation of a prochiral enamine intermediate. The second, a biocatalytic route, employs an engineered transaminase enzyme for the asymmetric amination of a ketone precursor.
Caption: Comparison of Asymmetric Hydrogenation and Enzymatic Transamination routes for Sitagliptin synthesis.
Performance Metrics: A Head-to-Head Comparison
The selection of a synthetic route on an industrial scale is determined by a variety of factors, including yield, purity, cost, safety, and environmental impact. The following table summarizes key quantitative data for the different sitagliptin synthesis routes.
| Metric | First-Generation (Resolution) | Asymmetric Hydrogenation | Enzymatic Transamination |
| Overall Yield | ~52% | up to 65%[3][4][5] | ~59-69%[6] |
| Enantiomeric Excess (ee) | >99.5% | >99.95% | >99.95%[1] |
| Key Catalyst | Di-p-toluoyl-L-tartaric acid | Rh(I)/tBu-JOSIPHOS[3][4] | Engineered ω-transaminase[1][7] |
| Catalyst Loading | Stoichiometric | As low as 0.15 mol%[3][4] | N/A (enzyme) |
| Key Transformation Yield | ~95% (resolution step) | 97% | 92% |
| Waste Reduction | Baseline | Significantly reduced total waste, eliminated aqueous waste streams[3][4][5] | 10-13% increase in productivity, 53% increase in yield, 19% reduction in total waste |
| Process Conditions | Multiple steps, use of hazardous reagents | High pressure hydrogenation (100 psig)[3] | Mild, aqueous conditions (pH 7.0-8.0, 37-40°C)[8][9] |
Detailed Experimental Protocols
The critical step in both the asymmetric hydrogenation and enzymatic transamination routes is the stereoselective formation of the chiral amine. Below are representative experimental protocols for these key transformations.
Route 1: Asymmetric Hydrogenation of Dehydrositagliptin
This route involves a highly efficient, three-step, one-pot synthesis of the key dehydrositagliptin intermediate, followed by asymmetric hydrogenation.[3][4]
Synthesis of Dehydrositagliptin Intermediate:
The key dehydrositagliptin intermediate is prepared in a one-pot process from 2,4,5-trifluorophenylacetic acid, Meldrum's acid, and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][10]triazolo[4,3-a]pyrazine hydrochloride. This process achieves an 82% isolated yield of the intermediate with greater than 99.6 wt % purity.[3][4]
Asymmetric Hydrogenation:
A solution of the dehydrositagliptin intermediate in methanol (0.3 M) is hydrogenated at 50°C under 100 psig of hydrogen pressure.[3] The reaction utilizes a rhodium catalyst with the t-Bu JOSIPHOS ligand (as low as 0.15 mol % loading) to afford sitagliptin with high enantioselectivity.[3][4] The final product is isolated as its phosphate salt with nearly perfect optical and chemical purity.[3][4]
Route 2: Enzymatic Transamination
This biocatalytic approach utilizes a specifically engineered ω-transaminase enzyme to directly convert the pro-sitagliptin ketone to the desired (R)-sitagliptin.[1][7]
Enzymatic Reaction Setup:
In a typical setup, the pro-sitagliptin ketone is suspended in a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0).[9] The engineered transaminase enzyme and a suitable amine donor, such as isopropylamine or benzylamine, are added.[9][11] The reaction mixture is stirred at a controlled temperature, typically around 37°C.[9]
Multi-Enzymatic Cascade System:
To overcome challenges such as product inhibition and the instability of the β-keto acid intermediate, multi-enzymatic cascade systems have been developed.[8][9][11] For instance, a lipase can be used to hydrolyze a β-keto ester substrate in situ to the corresponding β-keto acid, which is then aminated by the transaminase.[8][9] This one-pot, two-step cascade can achieve high conversions (e.g., 81.9% conversion of 140 mM β-keto ester) and excellent enantioselectivity (99% ee).[8]
Chemo-Enzymatic and Other Green Approaches
Beyond the two primary industrial routes, researchers have explored various other green synthetic strategies. These include:
-
Chemo-enzymatic routes starting from a common aldehyde precursor and involving biocatalytic steps like reductive amination, transamination, deracemisation, hydroamination, and alkene reduction. These multi-step processes can achieve the target molecule with high enantiomeric excess (>99%) and isolated yields ranging from 36-62%.[6][10]
-
Organocatalysis , specifically enantioselective phase-transfer catalysis, has been presented as an economical and environmentally friendly method for sitagliptin synthesis.[12]
-
Patented green synthesis methods for sitagliptin intermediates aim to improve product yield and purity while addressing issues like the use of unstable or environmentally harmful materials.[13]
Logical Workflow for Green Synthesis Route Selection
The decision-making process for selecting a green synthesis route for sitagliptin involves evaluating various factors, from initial feasibility to large-scale production and environmental impact.
Caption: Decision workflow for selecting a green synthetic route for sitagliptin.
Conclusion
The evolution of sitagliptin synthesis exemplifies the successful application of green chemistry principles in the pharmaceutical industry. The move from classical resolution to highly efficient chemo- and biocatalytic methods has not only improved the economic viability of the manufacturing process but has also significantly reduced its environmental footprint. The enzymatic transamination route, in particular, represents a landmark achievement in industrial biocatalysis, showcasing the power of directed evolution to create enzymes tailored for specific, complex chemical transformations under mild, environmentally friendly conditions.[7] The continued exploration of novel chemo-enzymatic and organocatalytic approaches promises further advancements in the sustainable production of this important therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Green synthesis method of sitagliptin intermediate - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
Proper Disposal of (R)-tert-Butyl 3-amino-4-phenylbutanoate: A Guide for Laboratory Professionals
San Diego, CA – For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the operational disposal of (R)-tert-Butyl 3-amino-4-phenylbutanoate (CAS Number: 166023-31-0). Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations. The following is a general step-by-step guide based on best practices for chemical waste disposal.
1. Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound is in solid or liquid form and if it is mixed with any other solvents or reagents.
-
Segregate from incompatible waste: Do not mix this compound waste with other chemical waste streams, especially strong acids, bases, and oxidizing agents, to prevent hazardous reactions.[3]
2. Containerization and Labeling:
-
Use a dedicated and compatible waste container. Plastic or glass containers are generally suitable for this type of chemical waste.
-
Label the container clearly as "Hazardous Waste: this compound". Include the chemical formula (C₁₄H₂₁NO₂) and the CAS number (166023-31-0).
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.
-
Ensure the storage area is away from direct sunlight and heat sources.[3]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and final disposal.[3]
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Chemical Compatibility and Incompatibility
Proper segregation of chemical waste is crucial to prevent dangerous reactions. The following table summarizes the compatibility of amines and esters with other common laboratory chemical classes.
| Chemical Class | Compatible with Amines & Esters? | Incompatible with Amines & Esters? |
| Acids (Strong) | X | |
| Bases (Strong) | X | |
| Oxidizing Agents | X | |
| Halogenated Solvents | ✓ | |
| Non-halogenated Solvents | ✓ | |
| Water | ✓ |
This table provides general guidance. Always consult the specific SDS for all chemicals being mixed.
The logical relationship for waste segregation can be visualized as follows:
Caption: Logical diagram for segregating amine/ester waste from incompatible chemicals.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.
References
Essential Safety and Operational Guide for Handling (R)-tert-Butyl 3-amino-4-phenylbutanoate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of (R)-tert-Butyl 3-amino-4-phenylbutanoate (CAS No. 166023-31-0). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical.
Chemical Profile: this compound is a chiral building block used in pharmaceutical research. While a comprehensive Safety Data Sheet (SDS) is not readily available, data from structurally similar compounds indicate that it should be handled with care, as it may cause skin and eye irritation.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over goggles. | Protects against potential splashes which can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use. | Prevents direct skin contact, which may cause skin irritation. |
| Body Protection | A knee-length laboratory coat, fully buttoned. | Protects skin and personal clothing from accidental spills. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
| Respiratory | To be used in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols. | Minimizes inhalation of the substance. |
Operational and Disposal Plans
Adherence to the following step-by-step procedures for handling and disposal is critical for laboratory safety and environmental protection.
Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Ventilation: Conduct all handling and weighing operations in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Dispensing: When transferring the solid, use a spatula or other appropriate tool to avoid generating dust. Avoid direct contact with the substance.
-
Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.
Disposal Plan:
All chemical waste must be disposed of in accordance with institutional, local, and national regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid material, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled container for liquid hazardous waste.
-
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (166023-31-0), and an indication of the associated hazards (e.g., Irritant).
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Complete all required waste disposal documentation.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflows
The following diagrams illustrate the key workflows for safely handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
